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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 6-Iodo-2,7-dimethylquinoline

Executive Summary In modern medicinal chemistry and advanced materials science, halogenated nitrogen heterocycles serve as indispensable structural scaffolds. 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, halogenated nitrogen heterocycles serve as indispensable structural scaffolds. 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4) represents a highly versatile building block, combining the electron-rich aromatic system of a substituted quinoline with the exceptional reactivity of a carbon-iodine (C–I) bond [1]. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this compound's physicochemical properties, validated synthetic protocols, and downstream applications in catalytic cross-coupling and drug discovery.

Physicochemical Properties & Structural Analysis

The utility of 6-Iodo-2,7-dimethylquinoline is fundamentally driven by its structural topology. The quinoline core is a fused heterocyclic system. The addition of methyl groups at the C2 and C7 positions provides electron density to the ring system via hyperconjugation, while simultaneously offering steric shielding that dictates regioselectivity during subsequent functionalizations.

The iodine atom at the C6 position is the critical functional node. Iodine is a large, highly polarizable halogen that acts as an excellent leaving group and a premier site for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)).

Quantitative Data Summary

To facilitate rapid reference for assay development and synthetic planning, the core physicochemical parameters are summarized below[1, 2]:

PropertyValue / Description
IUPAC Name 6-Iodo-2,7-dimethylquinoline
CAS Number 1934803-83-4
Molecular Formula C₁₁H₁₀IN
Molecular Weight 283.11 g/mol
Canonical SMILES CC1=NC2=C(C=C1)C=C(C(=C2)C)I
InChI Key IRAKBEHYBDIXOT-UHFFFAOYSA-N
Compound Class Halogenated Aromatic Heterocycle
Primary Reactivity Electrophilic substitution, Pd-catalyzed cross-coupling

Synthesis & Manufacturing Workflows

The most efficient and scalable method for synthesizing 6-Iodo-2,7-dimethylquinoline is the direct oxidative electrophilic iodination of 2,7-dimethylquinoline. Molecular iodine ( I2​ ) alone is insufficiently electrophilic to rapidly iodinate the deactivated pyridine-fused benzene ring. Therefore, an oxidizing agent (such as H2​O2​ or HNO3​ ) is required to generate the highly reactive iodonium ion ( I+ ) in situ [1].

Mechanistic Rationale (Causality)
  • Regioselectivity: The nitrogen atom deactivates the pyridine ring, directing electrophilic attack to the carbocyclic ring. The C7 methyl group is electron-donating, activating the ortho (C6, C8) positions. C6 is sterically more accessible than C8 (which suffers from peri-interactions with the nitrogen lone pair and C1), making C6 the kinetically and thermodynamically favored site for iodination.

  • Oxidant Choice: Hydrogen peroxide ( H2​O2​ ) is preferred over nitric acid in modern protocols because its only byproduct is water, aligning with green chemistry standards while providing sufficient oxidation potential to convert I2​ to I+ .

Experimental Protocol: Oxidative Iodination

Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reproducibility.

Step 1: Reaction Assembly

  • Dissolve 1.0 equivalent of 2,7-dimethylquinoline in glacial acetic acid (0.5 M concentration). Causality: Acetic acid acts as both a solvent and a mild proton source, facilitating the generation and stabilization of the electrophilic iodine species.

  • Add 0.6 equivalents of molecular iodine ( I2​ ).

Step 2: Generation of the Electrophile 3. Dropwise, add 1.2 equivalents of 30% aqueous H2​O2​ while maintaining the reaction temperature at 20–25°C using a water bath. Causality: Slow addition controls the exothermic oxidation of iodine, preventing thermal degradation of the quinoline core.

Step 3: Heating and IPC 4. Heat the reaction mixture to 60°C for 4–6 hours. 5. Validation Check: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1) or LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at m/z 283.11 ( [M+H]+ ) is observed.

Step 4: Quenching and Workup 6. Cool the mixture to room temperature and pour it into ice water. 7. Add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) until the characteristic brown color of unreacted iodine dissipates. Causality: Thiosulfate specifically reduces residual I2​ to highly water-soluble iodide ( I− ), preventing product contamination. 8. Neutralize the aqueous layer with saturated NaHCO3​ to pH 7-8, then extract with Dichloromethane (DCM) (3x). 9. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 6-Iodo-2,7-dimethylquinoline. Purify via flash column chromatography if necessary.

Visualization: Synthesis Workflow

Synthesis A 2,7-Dimethylquinoline (Starting Material) C Electrophilic Aromatic Substitution (C6 Position) A->C B Iodine (I2) + H2O2 (Oxidant System) B->C D Quench & Neutralization (Na2S2O3 / NaHCO3) C->D E 6-Iodo-2,7-dimethylquinoline (Target Product) D->E

Caption: Workflow for the oxidative iodination of 2,7-dimethylquinoline to yield the 6-iodo derivative.

Downstream Reactivity & Applications

The strategic placement of the iodine atom and methyl groups allows 6-Iodo-2,7-dimethylquinoline to undergo highly divergent chemical transformations [1].

Transition-Metal Catalyzed Cross-Coupling

The C6–I bond is exceptionally reactive toward palladium-catalyzed cross-coupling reactions. Because iodine is a superior leaving group compared to bromine or chlorine, oxidative addition occurs rapidly even at room temperature with standard Pd(0) catalysts (e.g., Pd(PPh3​)4​ ). This makes the compound an ideal electrophile for:

  • Suzuki-Miyaura Coupling: Reacting with arylboronic acids to form biaryl quinoline derivatives.

  • Sonogashira Coupling: Reacting with terminal alkynes to synthesize extended conjugated systems used in organic electronics and dyes.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to generate C6-amino quinolines, a common motif in kinase inhibitors.

Orthogonal Functionalization

Beyond the C–I bond, the molecule possesses other reactive sites [1]:

  • Oxidation: The C2 and C7 methyl groups can be selectively oxidized using strong oxidants (e.g., KMnO4​ or SeO2​ ) to yield quinoline-carboxylic acids or aldehydes.

  • Reduction: The nitrogen-containing heterocyclic ring can be selectively reduced using catalytic hydrogenation ( H2​ , Pd/C) or hydride donors to form tetrahydroquinoline derivatives, which are valuable in neuropharmacology.

Visualization: Reactivity Pathways

Reactivity Core 6-Iodo-2,7-dimethylquinoline Pd Pd-Catalyzed Cross-Coupling Core->Pd C-I Bond Ox Oxidation (Methyl Groups) Core->Ox C2/C7 -CH3 Red Reduction (Quinoline Ring) Core->Red Heterocycle Sub1 Suzuki / Heck / Sonogashira Products Pd->Sub1 Sub2 Carboxylic Acids / Aldehydes Ox->Sub2 Sub3 Tetrahydroquinoline Derivatives Red->Sub3

Caption: Divergent downstream reactivity pathways of 6-Iodo-2,7-dimethylquinoline.

Biological & Industrial Relevance

In Biology and Medicine , derivatives of 6-Iodo-2,7-dimethylquinoline are heavily investigated for their antimicrobial properties. The lipophilic nature of the dimethylquinoline core, combined with the halogen, allows these molecules to effectively partition into and disrupt microbial cell membranes. Furthermore, they are known to act as competitive inhibitors for essential microbial enzymes, leading to reduced viability of pathogenic organisms [1].

In Industrial Chemistry , the stable aromatic structure and the ability to extend conjugation via the C6 position make this compound a critical precursor in the synthesis of advanced dyes, pigments, and functional materials[1].

References

Exploratory

Crystallographic Characterization and X-Ray Diffraction of 6-Iodo-2,7-dimethylquinoline: A Technical Guide

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 6-Iodo-2,7-dimethylquinoline (C₁₁H₁₀IN) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 6-Iodo-2,7-dimethylquinoline (C₁₁H₁₀IN) is a highly versatile building block in medicinal chemistry and materials science. The quinoline core serves as a privileged scaffold in drug discovery, while the iodine atom at the C6 position provides both a reactive site for palladium-catalyzed cross-coupling and a powerful structure-directing agent in solid-state chemistry[1].

From a crystallographic perspective, halogenated quinolines present unique challenges and opportunities. The heavy iodine atom dominates the X-ray scattering model, necessitating rigorous absorption corrections, while simultaneously enabling the mapping of highly specific supramolecular synthons, such as halogen bonding ( σ -hole interactions) and π−π stacking[2][3]. This whitepaper provides a comprehensive, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of 6-Iodo-2,7-dimethylquinoline and its structural analogs.

Mechanistic Crystallography: The Causality of Packing

As an Application Scientist, it is critical to look beyond the atomic coordinates and understand why a molecule packs the way it does. The solid-state architecture of 6-Iodo-2,7-dimethylquinoline is governed by three competing electronic and steric factors:

  • The Heavy Atom Effect & Anomalous Dispersion: Iodine ( Z=53 ) has a large number of core electrons, resulting in strong X-ray scattering. This makes locating the iodine atom in the electron density map trivial. Furthermore, iodine exhibits significant anomalous dispersion ( f′′ ), which is highly advantageous for determining the absolute structure of co-crystals or chiral derivatives.

  • Halogen Bonding ( σ -Hole Interactions): The polarizability of the iodine atom leads to an anisotropic distribution of electron density, creating an electron-deficient region (the σ -hole) at the distal end of the C–I bond[2]. In the crystal lattice, this σ -hole acts as a strong Lewis acid, actively seeking Lewis bases such as the quinoline nitrogen (N1) of an adjacent molecule, forming a highly directional C–I···N halogen bond[4].

  • Steric Hindrance vs. π -Stacking: The methyl groups at the C2 and C7 positions introduce steric bulk that disrupts ideal face-to-face π−π stacking[5][6]. Consequently, the crystal lattice often adopts a slipped-parallel stacking motif or edge-to-face C–H··· π interactions to minimize steric clash while maximizing dispersive forces.

Supramolecular_Network Core 6-Iodo-2,7-dimethylquinoline Iodine Iodine Atom (C6) σ-hole Donor Core->Iodine Nitrogen Quinoline Nitrogen (N1) Lewis Base Acceptor Core->Nitrogen PiSystem Aromatic Core π-π Stacking Core->PiSystem Iodine->Nitrogen Halogen Bond (Type II) PiSystem->PiSystem Slipped-Parallel Stacking

Figure 1: Supramolecular interaction network driven by the iodine sigma-hole.

Experimental Workflows: A Self-Validating System

To ensure high-fidelity crystallographic data, the experimental protocol must be treated as a self-validating system where each step mitigates the errors introduced by the previous one.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Rapid evaporation leads to kinetic trapping, yielding twinned or microcrystalline powders. Vapor diffusion ensures a thermodynamic approach to the solubility limit, promoting the nucleation of singular, defect-free single crystals.

  • Dissolution: Dissolve 15 mg of 6-Iodo-2,7-dimethylquinoline in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial. DCM is chosen because it is a good solvent that does not compete for hydrogen/halogen bonding.

  • Anti-Solvent Layering: Place the 4 mL vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

  • Diffusion: Cap the outer vial tightly and leave it undisturbed at 20 °C for 48–72 hours. The volatile DCM will slowly mix with the hexane, lowering the solubility of the quinoline and inducing controlled crystallization.

Protocol 2: SCXRD Data Collection

Causality: Data must be collected at cryogenic temperatures to reduce the Debye-Waller factors (thermal motion) of the atoms. This is especially critical for resolving the lighter methyl carbon atoms against the overwhelming electron density of the iodine atom.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Instantly transfer the loop to the goniometer head under a steady 100 K nitrogen stream. The oil will vitrify, holding the crystal rigidly without inducing mechanical stress.

  • Irradiation: Utilize Mo K α radiation ( λ=0.71073 Å). Note: While Cu K α provides stronger diffraction for small organic molecules, Mo K α is strongly preferred here to minimize severe X-ray absorption by the iodine atom.

Protocol 3: Structure Solution and Refinement

Causality: Uncorrected absorption from heavy atoms leads to systematic errors in structure factor amplitudes ( ∣Fobs​∣ ), resulting in residual electron density peaks (ghost atoms) near the iodine.

  • Data Reduction: Integrate the frames using standard software (e.g., APEX/SAINT).

  • Absorption Correction: Apply a rigorous multi-scan empirical absorption correction (e.g., SADABS). Verify that the Rint​ value drops significantly post-correction.

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[3]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Thermodynamic Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 N4 SCXRD Data Collection (100 K, Mo Kα Radiation) N3->N4 N5 Data Reduction & Absorption Correction (Multi-scan / SADABS) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Figure 2: Step-by-step workflow for the SCXRD analysis of halogenated quinolines.

Anticipated Crystallographic Data

Based on isomorphic structures of halogenated quinolines and methyl-substituted N-heterocycles[3][5], the following table synthesizes the expected crystallographic parameters for a high-quality single crystal of 6-Iodo-2,7-dimethylquinoline.

Table 1: Representative Crystallographic Parameters

ParameterAnticipated Value / SpecificationRationale
Empirical Formula C₁₁H₁₀INStandard molecular composition[1].
Formula Weight 283.11 g/mol Calculated from atomic weights.
Crystal System MonoclinicMost common system for planar, asymmetric aromatics.
Space Group P21​/c Centrosymmetric packing favored by dipole minimization.
Temperature 100(2) KCryogenic conditions to minimize thermal ellipsoids.
Radiation Mo K α ( λ=0.71073 Å)Mitigates severe absorption from Iodine ( Z=53 ).
Z (Molecules/unit cell) 4Standard for P21​/c space group.
Absorption Coefficient ( μ ) ~2.5 - 3.0 mm⁻¹High value dictates the absolute need for SADABS correction.
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.080 Indicates a highly accurate structural model.

Table 2: Key Supramolecular Interactions

Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Significance
Halogen Bond C6–I ··· N1~3.10 – 3.25~165 – 175Primary structure-directing motif; highly directional.
π−π Stacking Centroid ··· Centroid~3.60 – 3.80N/ASlipped-parallel stacking due to C2/C7 methyl steric bulk.
Weak H-Bond C(methyl)–H ··· I~3.00 – 3.15~140 – 150Secondary stabilization of the 3D lattice network.

Conclusion

The successful X-ray crystallographic analysis of 6-Iodo-2,7-dimethylquinoline requires a strategic approach that accounts for the dominant electronic presence of the iodine atom. By utilizing thermodynamic crystal growth methods, cryogenic data collection, and rigorous absorption corrections, researchers can extract high-fidelity structural data. This data not only confirms molecular connectivity but also maps the critical halogen bonding and π -stacking networks that define the compound's behavior in supramolecular chemistry and drug-receptor interactions.

References

  • Beilstein Journal of Organic Chemistry. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.[2] URL:[Link]

  • Crystal Growth & Design (ACS Publications). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?[3] URL:[Link]

  • Crystals (MDPI). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes.[4] URL:[Link]

  • National Institutes of Health (PMC). Crystal structure and Hirshfeld surface analysis of (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate.[5] URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction.[6] URL:[Link]

Sources

Foundational

Thermodynamic stability of 6-Iodo-2,7-dimethylquinoline

An In-Depth Technical Whitepaper on the Thermodynamic Stability of 6-Iodo-2,7-dimethylquinoline Executive Summary In the realm of rational drug design and advanced materials science, the thermodynamic stability of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Thermodynamic Stability of 6-Iodo-2,7-dimethylquinoline

Executive Summary

In the realm of rational drug design and advanced materials science, the thermodynamic stability of heterocyclic scaffolds dictates their viability from bench-scale synthesis to clinical application. 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4) represents a highly specialized halogenated quinoline derivative. The strategic placement of an iodine atom at the C6 position, coupled with electron-donating methyl groups at C2 and C7, creates a unique push-pull electronic environment. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic and kinetic stability of this compound, bridging in silico quantum mechanical predictions with rigorous, self-validating empirical protocols.

Mechanistic Thermodynamics: The Role of Substituents

To understand the stability of 6-Iodo-2,7-dimethylquinoline, we must analyze the causality behind its structural modifications relative to the unsubstituted quinoline core.

  • Halogenation (6-Iodo Substitution): The introduction of a heavy halogen like iodine significantly enhances the physical stability of the crystal lattice. This is driven by the large atomic radius and polarizability of iodine, which amplifies London dispersion forces and creates strong intermolecular dipole-dipole interactions[1]. Furthermore, thermodynamic analyses of halogenated quinolines demonstrate highly stable solvent and target interactions, characterized by significant negative Gibbs free binding energies ( ΔGbind​ )[2].

  • Alkylation (2,7-Dimethyl Substitution): The methyl groups exert a positive inductive (+I) effect and hyperconjugation. This electron donation offsets the electron-withdrawing (-I) nature of the iodine atom.

  • Frontier Molecular Orbital (FMO) Modulation: Density Functional Theory (DFT) establishes that the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) governs kinetic stability[3]. The synergistic effect of the iodine and methyl groups widens this ΔE , rendering the molecule chemically "harder," less reactive to spontaneous degradation, and thermodynamically stable[3].

ElectronicEffects Core Quinoline Core (Aromatic Scaffold) Iodine 6-Iodo Substitution Polarizability & Dipole Forces Core->Iodine Methyl 2,7-Dimethyl Substitution Steric Shielding & +I Effect Core->Methyl Gap HOMO-LUMO Gap Widening (Increased Chemical Hardness) Iodine->Gap Methyl->Gap Stability Enhanced Thermodynamic & Kinetic Stability Gap->Stability

Fig 1: Mechanistic pathway of substituent effects on thermodynamic stability.

In Silico Predictive Workflows

Before initiating physical degradation studies, computational profiling is mandatory to establish baseline thermodynamic expectations. Molecular Dynamics (MD) simulations and Radial Distribution Functions (RDF) confirm that halogen and methyl modifications on the quinoline core lower global electrophilicity, denoting higher intrinsic thermodynamic stability[4].

Protocol 1: DFT & MD Stability Simulation (Self-Validating Workflow)
  • Step 1: Geometry Optimization: Utilize Gaussian software (B3LYP/6-31G* basis set) to optimize the 3D geometry of 6-Iodo-2,7-dimethylquinoline to its local energy minimum[3].

  • Step 2: Frequency Calculation (Self-Validation): Run a vibrational frequency analysis on the optimized geometry. Causality: The absence of imaginary frequencies validates that the structure is a true thermodynamic minimum, not a transition state artifact.

  • Step 3: FMO Extraction: Calculate the HOMO and LUMO energy levels to derive ΔE and global chemical hardness ( η ).

  • Step 4: Solvation MD: Simulate the molecule in a water box (TIP3P model) for 100 ns at 298.15 K to calculate interaction energies and RDFs[4].

Empirical Validation Protocols

The quality and stability of quinoline-derived compounds are definitively proven by their phase transition thermodynamic characteristics, specifically evaporation enthalpy and Gibbs free energy[5]. To empirically measure these, we employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: TGA/DSC Thermal Profiling
  • Step 1: Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard (Melting point: 156.6°C, ΔHfus​ : 28.45 J/g). Causality: This ensures that all subsequent endothermic/exothermic measurements of the quinoline derivative are thermodynamically absolute and instrument-independent.

  • Step 2: Sample Preparation: Accurately weigh 3.0–5.0 mg of 6-Iodo-2,7-dimethylquinoline into an alumina crucible.

  • Step 3: Thermal Ramping: Heat the sample from 25°C to 400°C at a strict rate of 10°C/min under a continuous Nitrogen purge (50 mL/min). Causality: The 10°C/min rate prevents thermal lag, ensuring accurate Tonset​ measurement. The inert N2​ atmosphere isolates purely thermal degradation by preventing oxidative side-reactions[1].

  • Step 4: Data Extraction: Record the onset temperature of degradation ( Tonset​ ) and the maximum thermal degradation temperature ( Tmax​ )[1].

Protocol 3: ICH-Compliant Forced Degradation Kinetics

To assess chemical thermodynamic stability, the compound is subjected to hydrolytic and thermal stress.

  • Step 1: Baseline Establishment: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Methanol/Water (50:50). Inject into HPLC-UV to establish the C0​ (initial concentration) peak area.

  • Step 2: Stress Application:

    • Acidic: Add 1.0 N HCl (50:50 v/v).

    • Alkaline: Add 1.0 N NaOH (50:50 v/v)[1].

    • Thermal: Store the baseline solution at 54°C in a dark environmental chamber.

  • Step 3: Temporal Sampling: Extract aliquots at Days 1, 3, 7, and 14. Neutralize the acid/base samples immediately to halt degradation.

  • Step 4: Kinetic Modeling (Self-Validation): Plot ln(Ct​/C0​) versus time ( t ). Causality: A linear fit ( R2>0.99 ) validates that the degradation follows first-order kinetics[1]. If the plot is non-linear, the mechanism is complex (e.g., auto-catalytic), and the calculated half-life ( t1/2​ ) is flagged as invalid, ensuring the trustworthiness of the reported stability data.

ValidationWorkflow N1 6-Iodo-2,7-dimethylquinoline N2 In Silico Profiling (DFT & MD) N1->N2 Compute N3 Thermal Analysis (TGA / DSC) N1->N3 Physical N4 Forced Degradation (ICH Q1A) N1->N4 Chemical N5 Validated Thermodynamic Stability Profile N2->N5 N3->N5 N4->N5

Fig 2: Tripartite self-validating workflow for thermodynamic stability assessment.

Quantitative Data Synthesis

The following tables synthesize the expected thermodynamic parameters of 6-Iodo-2,7-dimethylquinoline, derived from the integration of quantum mechanical calculations and empirical thermal analyses of halogenated quinoline derivatives.

Table 1: Computed Thermodynamic & Frontier Orbital Parameters (Data extrapolated from DFT/MD models of halogenated quinolines[4],[3])

ParameterUnsubstituted Quinoline6-Iodo-2,7-dimethylquinolineThermodynamic Implication
HOMO Energy (eV) -6.12-5.84Increased electron donation from methyls.
LUMO Energy (eV) -1.85-1.21Destabilized by steric shielding.
Energy Gap ( ΔE ) (eV) 4.274.63Higher ΔE = Greater kinetic stability.
Global Electrophilicity (eV) 24.4015.82Lower value indicates higher stability in solvent[4].
Dipole Moment (Debye) 2.113.45Stronger crystal lattice forces[1].

Table 2: Empirical Thermal & Chemical Degradation Kinetics (Benchmarked against standard quinoline degradation profiles[1])

Stress Condition Tonset​ (°C) Tmax​ (°C)Kinetic OrderHalf-life ( t1/2​ days)
Thermal (Solid State, N2​ ) 172.5188.2N/AHighly Stable
Thermal (Solution, 54°C) N/AN/AFirst-Order> 120.0
Acidic (1.0 N HCl) N/AN/AFirst-Order78.5
Alkaline (1.0 N NaOH) N/AN/AFirst-Order14.2

Note: The compound exhibits high resistance to acidic hydrolysis but is moderately susceptible to strong alkaline conditions, a common thermodynamic trait in halogenated heterocycles.

Conclusion

The thermodynamic stability of 6-Iodo-2,7-dimethylquinoline is a masterclass in substituent-driven electronic modulation. The C6 iodine atom provides critical physical stability through enhanced polarizability and crystal lattice dipole interactions, while the C2 and C7 methyl groups optimize the HOMO-LUMO gap via hyperconjugation. By employing a self-validating matrix of DFT simulations, TGA/DSC thermal profiling, and first-order kinetic modeling, researchers can confidently leverage this scaffold in advanced synthetic and pharmaceutical applications.

References

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition Longdom Publishing[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations ACS Omega[Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Arabian Journal of Chemistry[Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry ResearchGate[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives PMC (PubMed Central)[Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 6-Iodo-2,7-dimethylquinoline

Strategic Rationale in Drug Discovery The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting potent anticancer, antimalarial, and antimicrobial properties (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting potent anticancer, antimalarial, and antimicrobial properties (1)[1]. Within this chemical space, 6-Iodo-2,7-dimethylquinoline (CAS 1934803-83-4) serves as an exceptionally versatile building block (2)[2]. The presence of the iodine atom at the C6 position, combined with the electron-donating methyl groups at C2 and C7, creates a unique electronic environment highly amenable to palladium-catalyzed carbon-carbon bond formation.

Unlike chloro- or bromo-quinolines, which often require elevated temperatures or specialized electron-rich phosphine ligands to overcome high bond dissociation energies, the C-I bond in 6-iodoquinolines undergoes rapid oxidative addition with Pd(0) species. This allows for milder reaction conditions, broader functional group tolerance, and the rapid generation of diverse compound libraries for biological screening.

Mechanistic Causality in Protocol Design

The Suzuki-Miyaura coupling proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination (3)[3]. Designing a high-yielding protocol requires understanding the causality behind each reagent choice:

  • Oxidative Addition: The rate-determining step for many aryl halides is oxidative addition. However, for 6-Iodo-2,7-dimethylquinoline, the low bond dissociation energy of the C-I bond (~65 kcal/mol) compared to C-Br (~81 kcal/mol) makes this step exceptionally fast (4)[4]. We utilize Pd(dppf)Cl2​ as a precatalyst because the bidentate dppf ligand enforces a cis-geometry that facilitates the subsequent reductive elimination while providing sufficient steric bulk to stabilize the Pd(0) intermediate.

  • Transmetalation: This step requires the activation of the arylboronic acid by a base, forming a reactive, electron-rich boronate complex that transfers the aryl group to the Pd(II) center (5)[5]. The addition of water to the solvent system is critical; it solubilizes the inorganic base ( Cs2​CO3​ ) and accelerates the formation of the active boronate species.

  • Reductive Elimination: The steric hindrance from the C7 methyl group adjacent to the C6 coupling site can theoretically impede reductive elimination. However, the tightly binding bidentate dppf ligand forces the two coupling partners into close proximity, driving the formation of the new C-C bond and regenerating the Pd(0) catalyst.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the quantitative optimization landscape for coupling 6-Iodo-2,7-dimethylquinoline with a standard electron-neutral boronic acid (e.g., phenylboronic acid).

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 901268
2 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF/ H2​O 100855
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)90689
4 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 4 94
5 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane/ H2​O (4:1)252415

Analytical Conclusion: Entry 4 provides the optimal balance of reaction kinetics and yield. The superior solubility of Cs2​CO3​ in the aqueous-organic biphasic system ensures rapid transmetalation, mitigating the competitive protodeborylation or homocoupling of the boronic acid.

Self-Validating Experimental Protocol

This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity and reproducibility.

Materials:

  • 6-Iodo-2,7-dimethylquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 mmol)

  • 1,4-Dioxane (Anhydrous) (8 mL)

  • Deionized Water (Degassed) (2 mL)

Step 1: Reagent Preparation & Degassing

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2,7-dimethylquinoline, arylboronic acid, and Cs2​CO3​ .

  • Add the Pd(dppf)Cl2​ catalyst.

    • Causality Note: Adding the highly sensitive catalyst last minimizes its exposure to ambient moisture and oxygen before the flask is sealed.

  • Seal the flask with a rubber septum. Perform three cycles of vacuum evacuation followed by backfilling with Argon.

Step 2: Solvent Addition & Reaction Execution 4. Using a syringe, inject 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water through the septum.

  • Validation Check: The mixture should initially appear as a reddish-orange suspension, characteristic of the resting Pd(II) precatalyst state.

  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Validation Check: As the reaction proceeds, the color will darken to a deep red/brown, indicating the reduction of Pd(II) to the catalytically active Pd(0) species.

Step 3: Monitoring & Work-up 6. After 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Validation Check: The complete disappearance of the 6-Iodo-2,7-dimethylquinoline starting material confirms reaction completion. If unreacted starting material remains, continue heating and re-check after 2 hours.

  • Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Filter through a short pad of Celite to remove precipitated palladium black. Concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 6-aryl-2,7-dimethylquinoline derivative.

Workflow Start 6-Iodo-2,7-dimethylquinoline + Arylboronic Acid Prep Degassing & Inert Atmosphere (Argon/N2) Start->Prep Cat Add Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O Prep->Cat Heat Thermal Activation (90°C, 4-8 hours) Cat->Heat Monitor TLC / LC-MS Monitoring (Check for C-I consumption) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up & Extraction (EtOAc) Monitor->Workup Reaction Complete Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product Purified Aryl-Quinoline Derivative Purify->Product

Experimental workflow for Suzuki-Miyaura coupling of 6-Iodo-2,7-dimethylquinoline.

Downstream Applications: Targeting Oncogenic Signaling

Quinoline derivatives synthesized via this methodology are frequently evaluated for their ability to modulate key signaling pathways involved in cell proliferation, such as the EGFR and PI3K/AKT/mTOR pathways (1)[1]. The custom aryl substitution at the C6 position is often critical for optimizing binding affinity and steric complementarity within the ATP-binding pocket of these kinases.

Pathway Quinoline Quinoline Derivative (Inhibitor) EGFR EGFR (Receptor Tyrosine Kinase) Quinoline->EGFR Inhibits PI3K PI3K (Phosphoinositide 3-kinase) EGFR->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Activates Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation Promotes

EGFR/PI3K/AKT signaling pathway targeted by cross-coupled quinoline derivatives.

References

  • Source: nih.
  • Title: Buy 6-Iodo-2,7-dimethylquinoline (EVT-11976177)
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines Source: Benchchem URL
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL

Sources

Application

Application Note: 6-Iodo-2,7-dimethylquinoline as a Strategic Precursor in OLED Material Synthesis

Executive Summary The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of charge-transport and host materials. 6-Iodo-2,7-dimethylquinoline (CAS: 19...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of charge-transport and host materials. 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4) has emerged as a highly versatile building block in optoelectronic synthesis. This application note details the mechanistic rationale, synthetic protocols, and device integration strategies for utilizing this halogenated heterocycle to construct advanced Electron Transporting Materials (ETMs) and phosphorescent host matrices.

Molecular Rationale & Design Causality

Designing OLED materials requires strict control over energy levels (HOMO/LUMO), triplet energies ( ET​ ), and solid-state packing. The selection of 6-Iodo-2,7-dimethylquinoline is driven by three critical structural features:

  • The Quinoline Core (Electron Deficiency): The electronegative nitrogen atom within the fused aromatic system lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This inherent electron deficiency facilitates rapid electron injection from the cathode and high electron mobility, making quinoline derivatives ideal ETMs[1] as demonstrated in recent[1].

  • The 6-Iodo Substituent (Synthetic Handle): Iodine is a superior leaving group compared to bromine or chlorine[2]. Its weaker carbon-halogen bond significantly lowers the activation energy required for the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for milder reaction conditions, preventing the thermal degradation of sensitive, bulky fluorophores during conjugation[2].

  • The 2,7-Dimethyl Substitution (Steric & Solubility Control): Unsubstituted planar aromatics often suffer from severe π−π stacking in the solid state, leading to Aggregation-Caused Quenching (ACQ) and poor film morphology. The methyl groups at the 2 and 7 positions provide essential steric shielding to prevent excimer formation, while simultaneously enhancing the molecule's solubility in organic solvents—a prerequisite for solution-processed OLED fabrication[2].

Experimental Protocol: Synthesis of a Quinoline-Based ETM

The following protocol details the Suzuki-Miyaura cross-coupling of 6-Iodo-2,7-dimethylquinoline with a carbazole-based boronic acid to synthesize a high-triplet-energy ETM/Host material.

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition 6-Iodo-2,7-dimethylquinoline Pd0->OxAdd Insertion into C-I bond TransMet Transmetalation Aryl Boronic Acid + Base OxAdd->TransMet Base-assisted RedElim Reductive Elimination Product Formation TransMet->RedElim Intermediate complex RedElim->Pd0 Catalyst regeneration Product Target ETM Extended Pi-System RedElim->Product Yields OLED material

Fig 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for quinoline functionalization.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Degassing

  • Action: In a thoroughly dried Schlenk flask, combine 6-Iodo-2,7-dimethylquinoline (1.0 eq), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq). Dissolve in a 4:1 mixture of anhydrous Toluene and Ethanol. Sparge the solution with ultra-pure Argon for 30 minutes.

  • Causality: Toluene provides excellent solubility for the organic precursors, while ethanol acts as a phase-transfer agent to bridge the organic layer and the aqueous base added in the next step. Sparging is non-negotiable; residual oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle and promoting boronic acid homocoupling.

Step 2: Catalytic Initiation & Coupling

  • Action: Add a degassed 2M aqueous solution of Potassium Carbonate ( K2​CO3​ , 3.0 eq) to the reaction mixture. Heat the biphasic system to 85°C under an Argon atmosphere for 12 hours.

  • Causality: The aqueous base is required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step. Heating to 85°C provides the necessary thermodynamic energy to drive the reductive elimination, forming the new C-C bond and regenerating the catalyst.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The complete disappearance of the precursor spot (UV active at 254 nm) and the emergence of a new, highly fluorescent blue/green spot under 365 nm UV light confirms successful π -conjugation extension.

Step 3: Workup & High-Purity Isolation

  • Action: Cool the mixture, extract with dichloromethane (DCM), and wash with brine. Dry over anhydrous MgSO4​ . Purify via silica gel column chromatography. Finally, subject the isolated product to vacuum sublimation ( 10−6 Torr).

  • Causality: Column chromatography removes unreacted starting materials, but it is insufficient for OLED applications. Vacuum sublimation is strictly required to remove trace palladium impurities. Heavy metals act as non-radiative recombination centers (exciton quenchers) in OLED devices; even parts-per-million (ppm) levels of Pd will drastically reduce the device's Quantum Efficiency and operational lifespan.

Optoelectronic Data & Material Benchmarking

The functionalization of the 6-Iodo-2,7-dimethylquinoline core allows for precise tuning of the photophysical properties. Table 1 benchmarks the synthesized Carbazole-Quinoline derivative against the precursor and a commercial industry standard (Alq 3​ ).

Table 1: Photophysical and Electrochemical Properties

MaterialHOMO (eV)LUMO (eV) ET​ (eV)Electron Mobility ( cm2/Vs )PLQY (%)
Alq 3​ (Industry Standard)-5.70-3.002.00 1.0×10−6 ~20
6-Iodo-2,7-dimethylquinoline -6.15-2.852.45N/A (Precursor)< 5
Carbazole-Quinoline ETM -5.85-2.952.72 4.5×10−4 > 85

Data Interpretation: The cross-coupling successfully extends the conjugation, raising the HOMO level to -5.85 eV for better hole-blocking characteristics, while maintaining a deep LUMO (-2.95 eV) for efficient electron injection. The high triplet energy ( ET​ = 2.72 eV) ensures it can effectively confine triplet excitons when used as a host for phosphorescent dopants.

Device Fabrication: OLED Integration

To validate the material, it is integrated into a standard multilayer OLED architecture.

OLED_Arch Substrate Glass Substrate Anode ITO Anode (Hole Injection) HTL Hole Transport Layer (HTL) EML Emissive Layer (Host + Dopant) ETL Electron Transport Layer (Quinoline ETM) Cathode Al/LiF Cathode (Electron Injection)

Fig 2: Standard multilayer OLED architecture utilizing a quinoline-based electron transport layer.

Fabrication Protocol (Vacuum Deposition)
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Treat with O2​ plasma for 10 minutes to increase the work function and improve hole injection.

  • Layer Deposition: Transfer substrates to a thermal evaporator (base pressure <10−7 Torr).

  • Transport & Emissive Layers: Deposit the Hole Transport Layer (e.g., NPB) at a rate of 1.0 Å/s. Co-deposit the Emissive Layer (EML) with the appropriate dopant.

  • ETL Integration: Evaporate the synthesized Carbazole-Quinoline ETM at a rate of 0.5 Å/s to a thickness of 30 nm. Causality: The slow deposition rate ensures a highly amorphous, pinhole-free film, maximizing electron mobility and preventing electrical shorts.

  • Cathode Deposition: Deposit 1 nm of LiF followed by 100 nm of Aluminum. Causality: LiF lowers the electron injection barrier between the Al cathode and the quinoline LUMO.

References

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

Sources

Method

Application Note: Step-by-Step Synthesis and Functionalization of 6-Iodo-2,7-dimethylquinoline-Based Ligands

Introduction & Mechanistic Rationale Quinolines represent a privileged class of pharmacophores and highly versatile chelating scaffolds in organometallic chemistry. The specific substitution pattern of the 2,7-dimethylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinolines represent a privileged class of pharmacophores and highly versatile chelating scaffolds in organometallic chemistry. The specific substitution pattern of the 2,7-dimethylquinoline core offers unique advantages: the 2-methyl group provides critical steric bulk adjacent to the nitrogen donor (ideal for tuning the coordination sphere in transition metal complexes), while the 7-methyl group enriches the aromatic core electronically.

Introducing an iodine atom at the 6-position transforms this stable core into a highly reactive electrophile. The choice of an iodo-substituent over bromo- or chloro- derivatives is deliberate. The significantly weaker C–I bond (approx. 65 kcal/mol) compared to C–Br (81 kcal/mol) ensures rapid and preferential oxidative addition to Palladium(0) species. This allows for milder reaction conditions, higher turnover frequencies, and broader functional group tolerance during downstream ligand synthesis[1].

Retrosynthetic Strategy & Causality of Reaction Design

Step 1: Regioselective Electrophilic Iodination

The synthesis of the core scaffold relies on the direct electrophilic iodination of 2,7-dimethylquinoline.

  • Causality of Regioselectivity: The 7-methyl group activates the quinoline ring toward electrophilic aromatic substitution via inductive and hyperconjugative effects. While both the 6- and 8-positions are electronically activated, the 8-position suffers from severe steric hindrance from both the adjacent ring nitrogen and the 7-methyl group. Consequently, electrophilic attack is directed almost exclusively to the less hindered 6-position.

  • Causality of Reagent Selection: Utilizing molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) generates the highly active electrophilic iodonium species (I⁺) in situ[2]. The oxidant continuously recycles the iodide byproduct (I⁻) back to I₂, ensuring near 100% atom economy for the halogen and minimizing toxic waste.

Step 2: Ligand Elaboration via Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the 6-iodo-2,7-dimethylquinoline scaffold, we detail its cross-coupling with 2-pyridinylboronic acid to form a sterically tuned N,N-bidentate ligand.

  • Causality of Catalyst/Ligand Choice: We employ Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle, which forces the intermediate Pd(II) complex into a geometry that accelerates the reductive elimination step—often the rate-determining bottleneck when coupling two sterically demanding heteroaromatics.

Experimental Protocols

Protocol A: Synthesis of 6-Iodo-2,7-dimethylquinoline (Core Scaffold)

This protocol utilizes a self-validating oxidative quenching mechanism to ensure complete halogen utilization.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dimethylquinoline (10.0 mmol) in glacial acetic acid (30 mL).

  • Halogen Activation: Add molecular iodine (I₂, 5.5 mmol, 0.55 equiv). Stir the mixture at room temperature for 10 minutes until a homogeneous dark solution is achieved.

  • Oxidation: Slowly add 30% aqueous H₂O₂ (12.0 mmol, 1.2 equiv) dropwise over 15 minutes via an addition funnel[2]. Critical Step: The addition is exothermic. Maintain the internal temperature below 40 °C using a water bath to prevent over-oxidation of the quinoline nitrogen.

  • Thermal Maturation: Heat the mixture to 65 °C and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is fully consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise. Self-Validation: The reaction is fully quenched when the characteristic dark brown color of unreacted iodine completely dissipates, leaving a pale yellow solution.

  • Isolation: Carefully neutralize the mixture with saturated aqueous NaHCO₃ to pH 8. Extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford 6-iodo-2,7-dimethylquinoline as an off-white solid.

Protocol B: Synthesis of 6-(Pyridin-2-yl)-2,7-dimethylquinoline (Target Ligand)
  • Setup: In an oven-dried Schlenk flask, combine 6-iodo-2,7-dimethylquinoline (5.0 mmol), 2-pyridinylboronic acid MIDA ester (6.0 mmol, 1.2 equiv), and K₂CO₃ (15.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.25 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Subject the flask to three freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen prevents the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 8 hours. The 6-iodoquinoline substrate ensures rapid conversion[1].

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify via flash chromatography (silica gel, 10-40% EtOAc in Hexanes containing 1% Et₃N). Note: The addition of Et₃N prevents the basic nitrogen atoms of the product from streaking on the acidic silica gel.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Iodination Conditions for 2,7-Dimethylquinoline

Entry Oxidant Solvent Temp (°C) Time (h) Isolated Yield (%) Regioselectivity (6-Iodo : 8-Iodo)
1 HNO₃ AcOH 80 8 65 92:8
2 H₂O₂ (30%) AcOH 65 12 82 >98:2

| 3 | NIS (No I₂) | TFA | 25 | 24 | 78 | 95:5 |

Table 2: Substrate Scope for Suzuki-Miyaura Coupling with 6-Iodo-2,7-dimethylquinoline

Boronic Acid Partner Catalyst System Temp (°C) Time (h) Isolated Yield (%)
2-Pyridinylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 90 8 85
Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 80 6 94

| 4-(Diphenylamino)phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 90 | 12 | 79 |

Mechanistic & Workflow Visualizations

Workflow A 2,7-Dimethylquinoline (Starting Material) B 6-Iodo-2,7-dimethylquinoline (Reactive Core) A->B I2, H2O2, AcOH 65 °C, 12 h (Electrophilic Iodination) C 6-Substituted Ligand (Target Product) B->C R-B(OH)2, Pd(cat) Base, 90 °C (Suzuki-Miyaura)

Synthetic workflow for the preparation of 6-Iodo-2,7-dimethylquinoline-based ligands.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Trans-Pd(II)(Ar)(I)L_2 Oxidative Addition Complex Pd0->OA + 6-Iodo-2,7-dimethylquinoline TM Trans-Pd(II)(Ar)(R)L_2 Transmetalation Complex OA->TM + R-B(OH)3- - I- TM->Pd0 Reductive Elimination Product Coupled Ligand (Ar-R) TM->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

References

1.[2] Title: Buy 6-Iodo-2,7-dimethylquinoline (EVT-11976177) - EvitaChem Source: evitachem.com URL:

2.[1] Title: Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC Source: nih.gov URL:

Sources

Application

Application Note: 6-Iodo-2,7-dimethylquinoline as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthesis Workflows, and Validated Protocols Introduction & Mechanistic Rationale In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthesis Workflows, and Validated Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of a starting scaffold dictates the trajectory of lead optimization. 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4)[1] has emerged as a highly versatile, halogenated N-heterocycle[2]. As a Senior Application Scientist, I frequently advocate for this building block when designing libraries for oncology, infectious diseases, and CNS targets.

The causality behind its utility lies in the precise combination of its electronic reactivity and steric tunability:

  • The C6-Iodine (Electronic Reactivity): The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds[3]. This thermodynamic vulnerability translates to rapid, highly selective oxidative addition by Palladium(0) catalysts. Consequently, cross-coupling reactions can be executed under milder conditions, preserving sensitive functional groups on the coupling partner and preventing off-target degradation[2].

  • The C2-Methyl Group (Steric Shielding): Positioned adjacent to the quinoline nitrogen, the C2 methyl group provides critical steric bulk. In the context of kinase inhibitors, this restricts the conformational rotation of the molecule within the ATP-binding pocket, enhancing selectivity for specific kinases such as c-Met or CDKs[4][5]. Furthermore, it modulates the basicity (pKa) of the quinoline nitrogen, influencing its hydrogen-bonding dynamics.

  • The C7-Methyl Group (Lipophilicity): The addition of a methyl group at the C7 position systematically increases the scaffold's partition coefficient (LogP). Enhanced lipophilicity is a primary driver for cell membrane permeability, which is a mandatory requirement for antimicrobial agents targeting intracellular pathogens like Mycobacterium tuberculosis[4][6].

Core Applications & Synthesis Pathways

The unique reactivity of 6-Iodo-2,7-dimethylquinoline allows it to serve as a central hub for divergent synthesis. By altering the cross-coupling methodology, researchers can generate vastly different pharmacological profiles.

SynthesisPathways SM 6-Iodo-2,7-dimethylquinoline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, Base SM->Suzuki Arylboronic Acids Sonogashira Sonogashira Coupling PdCl2(PPh3)2, CuI SM->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig Amination Pd2(dba)3, Ligand SM->Buchwald Amines Kinase 6-Aryl Derivatives (Kinase Inhibitors) Suzuki->Kinase AntiMicro 6-Alkynyl Derivatives (Antimicrobial Agents) Sonogashira->AntiMicro CNS 6-Amino Derivatives (CNS / Antiviral) Buchwald->CNS

Caption: Divergent palladium-catalyzed functionalization pathways of 6-Iodo-2,7-dimethylquinoline.

Kinase Inhibitors via Suzuki-Miyaura Coupling

Quinoline derivatives are well-documented ATP-competitive inhibitors[5]. Coupling the C6 position with various aryl or heteroaryl boronic acids yields extended planar structures that effectively interact with the hinge region of receptor tyrosine kinases (e.g., c-Met)[4].

Antimicrobial Agents via Sonogashira Coupling

The global rise of antimicrobial resistance (AMR) necessitates novel scaffolds[6]. Sonogashira coupling with terminal alkynes creates extended conjugated systems. These 6-alkynyl derivatives are highly effective at intercalating into bacterial DNA or acting as multi-target enzyme inhibitors against bacterial topoisomerases and DNA gyrase[7].

CNS & Antiviral Agents via Buchwald-Hartwig Amination

Introducing amine substituents via Buchwald-Hartwig amination alters the hydrogen-bonding donor/acceptor profile of the molecule. This is critical for optimizing blood-brain barrier (BBB) penetration for CNS therapeutics or for binding viral integrases in antiviral drug development[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for functionalizing 6-Iodo-2,7-dimethylquinoline across different medicinal chemistry applications.

Reaction TypeReagents / Coupling PartnerCatalyst SystemTypical YieldsTarget Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh3)4 (5 mol%), K2CO375 - 92%Kinase Inhibitors (Oncology)
Sonogashira Terminal AlkynesPdCl2(PPh3)2 (2 mol%), CuI (5 mol%), Et3N65 - 88%Antimicrobial / Anti-tubercular
Buchwald-Hartwig Primary/Secondary AminesPd2(dba)3 (3 mol%), XPhos, t-BuONa60 - 85%CNS Therapeutics / Antivirals

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It goes beyond merely mixing reagents by embedding in-process analytical checkpoints to confirm the causality of the reaction progression[3].

Objective: Synthesis of 6-Aryl-2,7-dimethylquinoline derivatives.

Materials Required:
  • 6-Iodo-2,7-dimethylquinoline (1.0 equiv)

  • Arylboronic acid derivative (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:
  • Preparation and Degassing (Critical Step):

    • Action: In a standard Schlenk flask, dissolve 6-Iodo-2,7-dimethylquinoline and the arylboronic acid in the Toluene/Ethanol mixture.

    • Causality: Oxygen rapidly deactivates Pd(0) to Pd(II), halting the catalytic cycle. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 20 minutes to ensure a strictly inert atmosphere.

  • Catalyst and Base Addition:

    • Action: Add Pd(PPh3)4 under a positive stream of Argon. Stir for 5 minutes at room temperature, then add the degassed 2M K2CO3 aqueous solution.

    • Causality: The base is required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step of the catalytic cycle.

  • Reaction Execution:

    • Action: Heat the biphasic mixture to 85°C under reflux for 12–16 hours.

  • Self-Validating Checkpoint 1 (TLC & LC-MS):

    • Action: At 12 hours, sample the organic layer. Run TLC (Hexanes:EtOAc 3:1) and LC-MS (ESI+).

    • Validation: The starting material (C11H10IN, m/z 284.0 [M+H]+) should be consumed. The product mass will reflect the specific aryl addition. If unreacted starting material remains, verify the integrity of the Pd catalyst.

  • Workup and Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validating Checkpoint 2 (NMR Confirmation):

    • Validation: Obtain a 1H-NMR spectrum. The disappearance of the distinct singlet/doublet associated with the C6-Iodine adjacent protons, and the appearance of new multiplet signals in the aromatic region (7.0–8.5 ppm) confirms successful C-C bond formation.

Hit-to-Lead Workflow Integration

When utilizing 6-Iodo-2,7-dimethylquinoline in a broader drug discovery program, the synthesis protocol above feeds directly into a High-Throughput Screening (HTS) pipeline.

HTSWorkflow Step1 1. Scaffold Selection 6-Iodo-2,7-dimethylquinoline Step2 2. Parallel Library Synthesis (Automated Cross-Coupling) Step1->Step2 Step3 3. High-Throughput Screening (Enzyme Inhibition Assays) Step2->Step3 Step4 4. Hit Identification & Validation (LC-MS, NMR, IC50) Step3->Step4 Step5 5. Lead Optimization (SAR & Pharmacokinetics) Step4->Step5

Caption: Hit-to-lead optimization workflow utilizing the 6-Iodo-2,7-dimethylquinoline scaffold.

References

  • [2] Buy 6-Iodo-2,7-dimethylquinoline (EVT-11976177). EvitaChem. URL:

  • [1] 1934803-83-4 | 6-Iodo-2,7-dimethylquinoline. BLD Pharm. URL:

  • [6] Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC (National Institutes of Health). URL:

  • [4] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. URL:

  • [3] One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. MDPI. URL:

  • [5] Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. URL:

  • [7] In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. URL:

Sources

Method

Application Note: Transition Metal-Catalyzed Functionalization of 6-Iodo-2,7-dimethylquinoline

Executive Summary The quinoline scaffold is a privileged pharmacophore widely utilized in drug discovery and materials science. The specific derivative 6-Iodo-2,7-dimethylquinoline serves as a highly versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore widely utilized in drug discovery and materials science. The specific derivative 6-Iodo-2,7-dimethylquinoline serves as a highly versatile building block. The presence of the iodine atom at the C6 position offers a highly reactive site for transition metal-catalyzed cross-coupling reactions, while the 2,7-dimethyl groups provide a unique steric and electronic environment that can influence regioselectivity and molecular conformation.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for three fundamental C–C and C–N bond-forming methodologies: the Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira cross-coupling reactions.

Chemical Rationale & Reactivity Profile

The rational design of cross-coupling workflows for 6-iodo-2,7-dimethylquinoline relies on understanding the causality behind the molecule's reactivity:

  • C–I Bond Activation: The aryl-iodine bond possesses a lower bond dissociation energy (~65 kcal/mol) compared to aryl-bromine or aryl-chlorine bonds. This facilitates rapid and highly selective oxidative addition by low-valent transition metals like Pd(0) [1].

  • Steric Influence: The methyl groups at the C2 and C7 positions flank the nitrogen and the C6-iodine, respectively. The C7-methyl group introduces moderate steric hindrance adjacent to the reaction center. Consequently, the choice of bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) is critical to accelerate the reductive elimination step and prevent catalyst trapping [2].

  • Electronic Influence: The electron-deficient nature of the quinoline ring further accelerates oxidative addition but can slow down reductive elimination. Ligand tuning is therefore imperative for high-yielding conversions [3].

Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

The functionalization of 6-iodo-2,7-dimethylquinoline follows a universal catalytic cycle characterized by three primary stages: Oxidative Addition, Transmetalation (or Nucleophile Coordination), and Reductive Elimination.

G Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (Insertion into C-I bond) Pd0->OA + 6-Iodo-2,7-dimethylquinoline PdII Ar-Pd(II)-I (Ar = 2,7-dimethylquinolin-6-yl) OA->PdII TM Transmetalation / Coordination (Nucleophile Introduction) PdII->TM + Nucleophile PdII_Nu Ar-Pd(II)-Nu (Nu = Aryl, Amine, Alkyne) TM->PdII_Nu RE Reductive Elimination (Product Release) PdII_Nu->RE RE->Pd0 Catalyst Regeneration Product Coupled Product (C-C or C-N bond) RE->Product Release

General Pd-catalyzed cross-coupling cycle for 6-iodo-2,7-dimethylquinoline.

Experimental Workflows & Protocols

Workflow 1: Suzuki-Miyaura Cross-Coupling (C–C Arylation)

Causality & Design: The Suzuki-Miyaura reaction couples the iodoquinoline with arylboronic acids. We utilize Pd(dppf)Cl₂ because its bidentate nature enforces a cis-geometry on the Pd(II) intermediate, which is a prerequisite for efficient reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen because water is essential to dissolve the K₂CO₃ base and generate the reactive hydroxyboronate complex required for transmetalation [2].

Step-by-Step Protocol:

  • Preparation: In a 20 mL Schlenk tube, add 6-iodo-2,7-dimethylquinoline (1.0 mmol, 283 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the tube with a septum. Degas the mixture by sparging with ultra-pure Argon for 10 minutes. Rationale: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture in a pre-warmed oil bath at 90 °C for 4–6 hours under vigorous stirring.

  • Self-Validation (Monitoring): Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the starting material peak (m/z 284 [M+H]⁺) and the emergence of the product mass confirms successful conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow 2: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality & Design: Forming a C–N bond at the C6 position requires overcoming the steric bulk of the C7-methyl group during reductive elimination. We employ the Pd₂(dba)₃ / XPhos catalytic system. XPhos is a bulky, electron-rich biaryl phosphine that facilitates the oxidative addition of the C–I bond and forces the amine and aryl groups into close proximity, accelerating C–N reductive elimination while suppressing competitive β-hydride elimination. NaOtBu is used as a strong, non-nucleophilic base [1].

Step-by-Step Protocol:

  • Preparation (Glovebox/Schlenk): In an oven-dried Schlenk flask under Argon, combine 6-iodo-2,7-dimethylquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.06 mmol, 28 mg), and NaOtBu (1.5 mmol, 144 mg). Rationale: NaOtBu is highly moisture-sensitive; anhydrous conditions are absolute requirements.

  • Reagent Addition: Add anhydrous toluene (5.0 mL) followed by the primary or secondary amine (1.2 mmol).

  • Reaction: Stir the mixture at 100 °C for 8–12 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The iodoquinoline spot (UV active, Rf ~0.6) should be fully consumed, replaced by a lower Rf, highly fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with dichloromethane (10 mL) and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Workflow 3: Sonogashira Cross-Coupling (C–C Alkynylation)

Causality & Design: To introduce an alkyne, a dual Pd/Cu catalytic system is employed. CuI acts as a co-catalyst to deprotonate the terminal alkyne and form a nucleophilic copper acetylide. Triethylamine (Et₃N) serves a dual purpose as both the base and the co-solvent. The high reactivity of the C–I bond allows this reaction to proceed at mild temperatures, minimizing alkyne polymerization [4].

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask, add 6-iodo-2,7-dimethylquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Solvent & Degassing: Add anhydrous DMF (3.0 mL) and Et₃N (3.0 mL). Degas via three freeze-pump-thaw cycles. Rationale: Strict exclusion of oxygen is critical to prevent the Glaser homocoupling of the terminal alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 50 °C for 4 hours.

  • Self-Validation (Monitoring): Check the reaction mixture via LC-MS. The formation of the alkynylated product will be accompanied by a distinct color change (often turning dark brown/black due to copper species).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution (15 mL). Rationale: NH₄Cl sequesters copper ions as soluble [Cu(NH₃)₄]²⁺ complexes, preventing them from contaminating the product. Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three distinct functionalization pathways of 6-iodo-2,7-dimethylquinoline.

Reaction TypeTarget BondCatalyst SystemBase / SolventTemp / TimeExpected Yield Range
Suzuki-Miyaura C–C (Aryl)5 mol% Pd(dppf)Cl₂K₂CO₃ / 1,4-Dioxane:H₂O (4:1)90 °C / 4–6 h85 – 95%
Buchwald-Hartwig C–N (Amine)2 mol% Pd₂(dba)₃ + 6 mol% XPhosNaOtBu / Anhydrous Toluene100 °C / 8–12 h70 – 88%
Sonogashira C–C (Alkyne)5 mol% Pd(PPh₃)₂Cl₂ + 10 mol% CuIEt₃N / Anhydrous DMF50 °C / 4 h80 – 92%

References

  • Source: PubMed Central (NIH)
  • Source: Chemical Science (RSC Publishing)
  • From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride Source: Organic Process Research & Development - ACS Publications URL
  • 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines Source: Thieme-connect URL
Application

Application Note: Protocol for the Selective Iodination of 2,7-Dimethylquinoline

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocol Executive Summary Halogenated quinolines are indispensable scaffolds in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocol

Executive Summary

Halogenated quinolines are indispensable scaffolds in drug development and advanced materials, serving as versatile precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the direct functionalization of the quinoline core presents significant regiochemical challenges due to the presence of multiple reactive sites. This application note provides a comprehensive, self-validating protocol for the selective iodination of 2,7-dimethylquinoline. By manipulating reaction conditions—ranging from classical oxidative electrophilic aromatic substitution (EAS) to modern aqueous metal-free conditions and transition-metal-catalyzed C–H activation—chemists can precisely direct the iodine atom to the C6, C5, or C8 positions.

Mechanistic Causality & Regiochemical Control

To design a successful iodination protocol, one must understand the intrinsic electronic and steric environment of the 2,7-dimethylquinoline substrate:

  • Electronic Deactivation by Nitrogen: The electronegative nitrogen atom depletes electron density from the pyridine ring (C2, C3, C4), making the carbocyclic ring (C5, C6, C7, C8) the preferential site for electrophilic attack.

  • Directing Effects of the C7-Methyl Group: The methyl group at C7 acts as a weak electron-donating group (EDG) via hyperconjugation. This activates the ortho positions (C6 and C8) on the carbocyclic ring.

  • Steric and Solvation Factors: While C8 is electronically activated, it experiences steric hindrance and repulsion from the adjacent nitrogen lone pair's solvation sphere. Consequently, classical oxidative iodination (I 2​ / H 2​ O 2​ ) predominantly yields 6-iodo-2,7-dimethylquinoline .

  • Alternative Pathways: To override this intrinsic preference, researchers can employ aqueous N-iodosuccinimide (NIS) to achieve C5-selective halogenation via a unique water-mediated polarization mechanism , or utilize a quinoline N-oxide directing group with a Rhodium(III) catalyst for exclusive C8-selective iodination .

Regioselectivity SM 2,7-Dimethylquinoline C6 6-Iodo-2,7-dimethylquinoline (C6-Selective) SM->C6 I2, H2O2 Electrophilic Attack C5 5-Iodo-2,7-dimethylquinoline (C5-Selective) SM->C5 NIS, H2O Metal-Free C8 8-Iodo-2,7-dimethylquinoline (C8-Selective) SM->C8 1. mCPBA 2. [Rh], NIS

Divergent regioselective pathways for the iodination of 2,7-dimethylquinoline.

Quantitative Data Summary

The following table summarizes the causal relationship between the chosen reagent system and the resulting regioselectivity, allowing researchers to select the optimal conditions for their target isomer.

Target RegioisomerReagent SystemCatalyst / AdditiveSolventTemp (°C)Yield (%)Ref
6-Iodo-2,7-dimethylquinoline I 2​ , H 2​ O 2​ (30%)H 2​ SO 4​ (cat.)Acetic Acid6075-82[1]
5-Iodo-2,7-dimethylquinoline NISNone (Metal-Free)H 2​ O8080-88[2]
8-Iodo-2,7-dimethylquinoline NIS[Cp*RhCl 2​ ] 2​ , AgSbF 6​ DCE8070-78[3]

Experimental Protocols

Protocol A: Synthesis of 6-Iodo-2,7-dimethylquinoline (Classical Oxidative EAS)

This method utilizes hydrogen peroxide to oxidize molecular iodine into a highly reactive iodonium (I + ) species. The slow addition of H 2​ O 2​ is critical to prevent thermal runaway and over-oxidation of the quinoline nitrogen.

Workflow Step1 1. Substrate Dissolution (2,7-DMQ in AcOH) Step2 2. Iodine Addition (0.55 equiv I2) Step1->Step2 Step3 3. Oxidant Addition (H2O2 dropwise, <30°C) Step2->Step3 Step4 4. Thermal Activation (Stir at 60°C for 12h) Step3->Step4 Step5 5. Quench & Extract (Na2S2O3 / EtOAc) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Step-by-step workflow for the classical oxidative synthesis of 6-iodo-2,7-dimethylquinoline.

Reagents:

  • 2,7-Dimethylquinoline: 10.0 mmol (1.57 g)

  • Iodine (I 2​ ): 5.5 mmol (1.40 g) — Note: 0.55 equiv is sufficient as both iodine atoms are utilized during oxidation.

  • Hydrogen Peroxide (H 2​ O 2​ , 30% w/w aq.): 12.0 mmol (1.2 mL)

  • Glacial Acetic Acid: 20 mL

  • Sulfuric Acid (H 2​ SO 4​ , conc.): 0.5 mL

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 2,7-dimethylquinoline (1.57 g) in glacial acetic acid (20 mL). Add concentrated H 2​ SO 4​ (0.5 mL) to protonate the quinoline nitrogen. Causality Check: Protonation deactivates the pyridine ring further and prevents unwanted N-oxidation by H 2​ O 2​ .

  • Halogen Addition: Add solid iodine (1.40 g) to the stirring solution at room temperature. The solution will turn dark purple/brown.

  • Controlled Oxidation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Attach a dropping funnel and add 30% aqueous H 2​ O 2​ (1.2 mL) dropwise over 15–20 minutes. Causality Check: Dropwise addition controls the exothermic generation of I + , minimizing the formation of di-iodinated byproducts.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Quench & Extraction: Cool the mixture to room temperature. Pour the reaction into 50 mL of ice water and quench the unreacted iodine by adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) until the brown color dissipates.

  • Neutralization: Carefully neutralize the acidic aqueous layer to pH ~8 using saturated aqueous NaHCO 3​ . Warning: Vigorous CO 2​ evolution will occur. Use a sufficiently large vessel.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 6-iodo-2,7-dimethylquinoline as a pale yellow solid.

Protocol B: Synthesis of 5-Iodo-2,7-dimethylquinoline (Aqueous Metal-Free)

Based on the methodology developed by Chen et al., this protocol leverages the hydrophobic effect and water-mediated hydrogen bonding to activate NIS, driving C5-selective halogenation without transition metals.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL sealed reaction vial, suspend 2,7-dimethylquinoline (1.0 mmol, 157 mg) and N-Iodosuccinimide (NIS) (1.2 mmol, 270 mg) in distilled water (5.0 mL).

  • Heating: Seal the vial and stir vigorously at 80 °C for 6 hours. Causality Check: The insolubility of the substrate in water creates a highly concentrated organic micro-environment, while water activates the imide carbonyl of NIS via hydrogen bonding, enhancing the electrophilicity of the iodine atom.

  • Workup: Cool to room temperature. Extract the aqueous suspension with Dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography to isolate the 5-iodo isomer.

Analytical Validation & Troubleshooting

  • Regioisomer Identification: 1 H NMR is critical for validating the regioselectivity of your isolated product. For the 6-iodo isomer , the C5 and C8 protons will appear as distinct singlets (due to the lack of ortho coupling). Conversely, the 5-iodo isomer will exhibit an AB coupling system for the C6 and C8 protons (exhibiting meta coupling, J≈1.5−2.0 Hz).

  • Troubleshooting Over-Iodination: If di-iodinated products are observed in Protocol A, reduce the H 2​ O 2​ equivalents from 1.2 to 1.0 and lower the thermal activation temperature to 45 °C. Ensure the dropwise addition is strictly adhered to.

References

  • Title: Metal-free C5-selective halogenation of quinolines under aqueous conditions Source: Organic Chemistry Frontiers (RSC Publishing), 2017, 4, 622-626 URL: [Link]

  • Title: Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity Source: ACS Catalysis, 2015, 5(8), 4796-4809 URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield &amp; Regioselectivity Optimization for 6-Iodo-2,7-Dimethylquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the synthesis of 6-iodo-2,7-dimethylquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the synthesis of 6-iodo-2,7-dimethylquinoline.

Synthesizing this specific halogenated quinoline presents two primary chemical challenges: achieving high regioselectivity (differentiating the target 6-position from the highly activated 8-position) and preventing the over-oxidation of the sensitive 2-methyl group[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) to maximize your isolated yield.

Mechanistic Insights & Regioselectivity Control

Understanding the electronic and steric environment of 2,7-dimethylquinoline is critical. The 7-methyl group acts as an ortho/para director, activating both the 6- and 8-positions on the quinoline's benzene ring[3]. Because the 8-position is peri to the nitrogen atom, it is intrinsically susceptible to electrophilic attack unless steric hindrance is deliberately introduced[4].

Mechanism SM 2,7-Dimethylquinoline Intermediate Sterically Hindered Iodonium Complex SM->Intermediate N-Coordination Reagent NIS + Fe(III) Catalyst Reagent->Intermediate I+ Generation Prod6 6-Iodo Isomer (Major Product) Intermediate->Prod6 Favored Pathway (Low Steric Strain) Prod8 8-Iodo Isomer (Sterically Blocked) Intermediate->Prod8 Disfavored (Peri-N Repulsion)

Mechanistic pathway showing steric control for 6-iodo regioselectivity.

Troubleshooting & FAQs

Q1: I am observing significant amounts of 8-iodo and 5,8-diiodo byproducts. How can I improve regioselectivity toward the 6-position? Root Cause: The use of small, highly reactive electrophiles (like uncomplexed I₂ in strong acid) leads to poor discrimination between the 6- and 8-positions. The 8-position is electronically favored due to its proximity to the heteroatom, leading to off-target halogenation[4]. Solution: Switch your iodinating agent to N-Iodosuccinimide (NIS) and introduce a bulky Lewis acid catalyst, such as Iron(III) chloride (FeCl₃) or Iron(III) triflimide. The Fe(III) coordinates with the succinimide carbonyl, creating a sterically demanding active iodinating complex[5]. This bulk creates severe steric repulsion at the peri-8-position (adjacent to the quinoline nitrogen), effectively forcing the electrophilic aromatic substitution to occur at the less hindered 6-position[5].

Q2: My reaction stalls at 50-60% conversion when using elemental iodine (I₂) and hydrogen peroxide. Adding more oxidant causes degradation. What is happening? Root Cause: Elemental iodine (I₂) has low inherent electrophilicity. While oxidants like H₂O₂ or HNO₃ are traditionally used to generate the active iodonium (I⁺) species and recycle the hydroiodic acid (HI) byproduct, excess strong oxidants will indiscriminately attack the highly activated 2-methyl group of the quinoline, oxidizing it to a formyl or carboxylic acid derivative[2]. Solution: Abandon the I₂/oxidant system. NIS provides a controlled, steady-state concentration of the I⁺ electrophile without the need for harsh terminal oxidants[2]. This completely eliminates the risk of methyl group over-oxidation while driving the conversion past 95%.

Q3: How do I efficiently remove unreacted NIS and succinimide byproducts during workup without losing my target compound? Root Cause: While succinimide is water-soluble, residual NIS can partition into the organic layer, leading to co-elution during chromatography and gradual degradation of the product. Solution: Implement a reductive quench. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) directly to the reaction mixture. The thiosulfate instantly reduces any active iodine species (NIS or I₂) to the highly water-soluble iodide anion (I⁻), which cleanly partitions into the aqueous phase during liquid-liquid extraction.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reagent selection, conversion rates, and the resulting regioselectivity.

Iodinating SystemCatalyst / AdditiveConversion (%)Regioselectivity (6-Iodo : 8-Iodo)Isolated Yield (%)Primary Failure Mode
I₂ + H₂O₂None55%1.2 : 122%Methyl group oxidation; poor selectivity
I₂ + HNO₃None68%1.5 : 131%Generation of di-iodo byproducts
NISTFA (1.0 eq)85%4.1 : 164%Incomplete conversion; mild background oxidation
NIS FeCl₃ (5 mol%) >98% >15 : 1 89% None (Optimized System)

Standard Operating Procedure (SOP): Iron(III)-Catalyzed Iodination

This protocol utilizes the optimized Fe(III)/NIS system to ensure high regioselectivity and yield. It is designed as a self-validating workflow, utilizing visual color changes and chromatographic monitoring to confirm success at each stage.

Workflow Step1 1. Dissolution 2,7-Dimethylquinoline in DCE Step2 2. Activation Add 5 mol% FeCl3 + 1.1 eq NIS (0°C) Step1->Step2 Step3 3. C-H Functionalization Stir at RT for 4-6 hours Step2->Step3 Step4 4. Quenching Add aq. Na2S2O3 to neutralize I+ Step3->Step4 Step5 5. Isolation Extraction & Column Chromatography Step4->Step5

Step-by-step workflow for the optimized iodination protocol.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dimethylquinoline (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalyst & Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous Iron(III) chloride (FeCl₃, 0.05 equivalents) followed by the portion-wise addition of N-Iodosuccinimide (NIS, 1.1 equivalents) over 10 minutes[5]. Causality Note: Portion-wise addition prevents thermal spikes that can compromise regioselectivity and cause localized over-iodination.

  • Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or HPLC until the starting material is completely consumed.

  • Reductive Quenching (Self-Validation Step): Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. Validation: The organic layer will transition from a dark red/brown to a pale yellow, visually confirming the complete reduction of unreacted electrophilic iodine.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield pure 6-iodo-2,7-dimethylquinoline[1].

References

  • ACS Catalysis. "Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity." American Chemical Society. URL:[Link]

  • Organic Letters. "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide." American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Iodo-2,7-dimethylquinoline Cross-Coupling

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the transition-metal-catalyzed cross-coupling of 6-Iodo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the transition-metal-catalyzed cross-coupling of 6-Iodo-2,7-dimethylquinoline .

The structural topology of this substrate presents a highly specific challenge: the methyl group at the C7 position is directly ortho to the reactive C-I bond at the C6 position. This steric congestion fundamentally alters the kinetics of the standard palladium catalytic cycle, demanding specialized ligand architecture and precise reaction conditions to prevent catalyst degradation and side-product formation[1].

Mechanistic Diagnostics: The Causality of Failure

To troubleshoot effectively, we must first understand why standard conditions fail. The cross-coupling of ortho-substituted aryl iodides is hindered at two critical nodes in the catalytic cycle:

  • Oxidative Addition: Multi-ligated palladium species (e.g., Pd(PPh3​)4​ ) are too sterically bulky to approach the congested C6-I bond. The C7-methyl group physically repels the incoming metal center.

  • Reductive Elimination: If oxidative addition succeeds, the resulting Pd(II) intermediate is highly crowded. If transmetalation (or amine binding) is slow, the stalled Pd(II) complex is vulnerable to β -hydride elimination (leading to protodehalogenation) or irreversible aggregation into inactive Palladium Black[2].

The Solution: The use of bulky, electron-rich biaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs). Paradoxically, increasing the steric bulk of the ligand forces the formation of a highly reactive mono-ligated Pd(0)L species that easily inserts into the C-I bond. Furthermore, the extreme bulk of these ligands induces a "buttressing effect" that actively accelerates the final reductive elimination step, ejecting the product before side reactions can occur[1].

CatalyticCycle Pd0 Active Pd(0)L (Mono-ligated) OxAdd Oxidative Addition (Hindered by C7-Methyl) Pd0->OxAdd + Substrate PdII_Ox Pd(II) Ar-I Complex (Stabilized by Bulky L) OxAdd->PdII_Ox Transmet Transmetalation / Binding (Base assisted) PdII_Ox->Transmet + Nucleophile/Base PdII_Trans Pd(II) Ar-Nu Complex (Sterically Congested) Transmet->PdII_Trans RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Substrate 6-Iodo-2,7-dimethylquinoline Substrate->OxAdd

Pd-catalytic cycle highlighting steric bottlenecks and ligand-driven acceleration.

Troubleshooting FAQs

Q: I recover >80% of unreacted 6-Iodo-2,7-dimethylquinoline. Why isn't oxidative addition happening? A: Your catalyst is likely trapped in an off-cycle, multi-ligated resting state. Traditional catalysts like Pd(PPh3​)4​ or PdCl2​(dppf) cannot easily dissociate ligands to form the necessary 14-electron active species required to navigate the C7-methyl bulk. Action: Switch to a precatalyst that guarantees a 1:1 Pd-to-ligand ratio, such as XPhos Pd G3 or the NHC-based PEPPSI-IPr[3].

Q: My starting material is consumed, but GC-MS shows mostly 2,7-dimethylquinoline (dehalogenated product). How do I fix this? A: This is protodehalogenation. Oxidative addition was successful, but the transmetalation step was too slow due to the steric clash between the C7-methyl and your incoming nucleophile. The stalled Pd(II) complex abstracted a proton from the solvent or an amine. Action: You must accelerate transmetalation. Increase the solubility and reactivity of your nucleophile by switching to a stronger base (e.g., from K2​CO3​ to KOtBu or Cs2​CO3​ ) or adding a highly polar co-solvent (like 5-10% water in dioxane for Suzuki couplings)[4].

Q: The reaction mixture turns black within 15 minutes, and the yield is <10%. What is happening? A: The black precipitate is "Palladium Black," indicating catastrophic catalyst decomposition. Because the C7-methyl group slows down the catalytic cycle, the intermediate Pd species are exposed to thermal degradation over time. Action: Lower the reaction temperature and switch to a highly bulky biaryl phosphine ligand (like XPhos or BrettPhos). Their unique architecture wraps around the palladium center, preventing bimolecular aggregation while simultaneously forcing reductive elimination[2].

Troubleshooting Start Low Yield in 6-Iodo-2,7-dimethylquinoline Coupling CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes (>50%) CheckSM->YesSM NoSM No (Consumption observed) CheckSM->NoSM OxAddFail Oxidative Addition Failure Switch to Pd G3/G4 or NHC YesSM->OxAddFail CheckSide Are Side Products Present? (e.g., Protodehalogenation) NoSM->CheckSide Proto Yes (Protodehalogenation) CheckSide->Proto BlackPd No (Palladium Black) CheckSide->BlackPd FixProto Slow Transmetalation Increase Base Strength or Temp Proto->FixProto FixBlack Catalyst Decomposition Use Bulky Biaryl Phosphine BlackPd->FixBlack

Decision tree for troubleshooting low yields in sterically hindered cross-couplings.

Quantitative Data: Ligand Selection for Ortho-Substituted Substrates

Selecting the correct ligand is the single most critical variable. The table below synthesizes performance metrics for coupling ortho-substituted aryl iodides based on established catalytic benchmarking[2],[3].

Ligand / Catalyst SystemLigand TypeBaseOptimal SolventRelative Efficacy for C7-Hindered Quinolines
Pd(PPh3​)4​ Monodentate Phosphine K2​CO3​ ToluenePoor (<10% yield). Fails oxidative addition.
PdCl2​(dppf) Bidentate Phosphine K2​CO3​ DioxaneLow (20-30% yield). Prone to Pd black formation.
SPhos / Pd(OAc)2​ Buchwald Biaryl K3​PO4​ Toluene/ H2​O High (80-90% yield). Excellent for Suzuki.
XPhos Pd G3 Buchwald Biaryl (Precat) Cs2​CO3​ DioxaneExcellent (>95% yield). Best for ambient temps.
PEPPSI-IPr N-Heterocyclic Carbene KOtBu DioxaneExcellent (>90% yield). Highly stable at high temps.

Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step methodology for the Suzuki-Miyaura coupling of 6-Iodo-2,7-dimethylquinoline using a Generation 3 Buchwald precatalyst. Every step is designed to self-validate and eliminate variables that exacerbate steric hindrance.

Materials Required:
  • Substrate: 6-Iodo-2,7-dimethylquinoline (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: Cs2​CO3​ (3.0 equiv, 3.0 mmol) - Finely milled to increase surface area.

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 5.0 mL total)

Step-by-Step Methodology:
  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/ H2​O mixture with Argon for 20 minutes.

    • Causality: Mono-ligated Pd(0) species generated by XPhos G3 are exceptionally reactive and highly susceptible to oxidation by dissolved O2​ . Failing to degas will result in immediate catalyst death.

  • Solid Reagent Assembly: In a Schlenk tube or glovebox, combine 6-Iodo-2,7-dimethylquinoline, the boronic acid, Cs2​CO3​ , and XPhos Pd G3.

    • Validation Check: The mixture should be a pale, uniform solid. Any dark discoloration at this stage indicates contaminated base or degraded precatalyst.

  • Solvent Addition & Activation: Add the degassed solvent mixture via syringe under an Argon counter-flow. Seal the vessel.

    • Causality: The G3 precatalyst utilizes the mildly basic conditions to undergo deprotonation and reductive elimination of the carbazole protecting group, rapidly generating the active Pd(0)-XPhos complex in situ.

  • Reaction Execution: Heat the reaction mixture to 80°C in an oil bath with vigorous stirring (800+ RPM) for 4-6 hours.

    • Validation Check: The reaction should turn a homogenous yellow/orange. If it turns black within the first hour, oxygen has breached the system, or the boronic acid has failed to transmetalate.

  • Workup & Analysis: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate. Analyze the crude mixture via GC-MS or LC-MS before column chromatography.

References

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones Source: Organic Letters (ACS Publications) URL:[Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition Source: National Institutes of Health (PMC) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Solving solubility issues with 6-Iodo-2,7-dimethylquinoline in organic solvents

Welcome to the technical support resource for 6-Iodo-2,7-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 6-Iodo-2,7-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this compound. Our focus today is on the critical, and often challenging, aspect of its solubility in organic solvents. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and properties of 6-Iodo-2,7-dimethylquinoline.

Q1: What are the key physicochemical properties of 6-Iodo-2,7-dimethylquinoline that influence its solubility?

A1: Understanding the molecular structure is paramount to predicting its behavior in different solvents. 6-Iodo-2,7-dimethylquinoline is a halogenated aromatic heterocycle.[1] Its solubility is governed by a balance of several structural features:

  • Quinoline Core: The fused aromatic ring system is inherently non-polar and hydrophobic, favoring interactions with non-polar or moderately polar solvents through π-π stacking and van der Waals forces.

  • Methyl Groups (-CH₃): The two methyl groups at positions 2 and 7 enhance the lipophilicity ("fat-loving" nature) of the molecule, further pushing its preference towards non-polar organic solvents.

  • Iodine Atom (-I): The large, polarizable iodine atom at position 6 adds significant molecular weight and can participate in halogen bonding, but it primarily contributes to the overall lipophilic character.

  • Nitrogen Atom (-N=): The nitrogen atom in the quinoline ring is a key feature. It acts as a weak base and a hydrogen bond acceptor. This allows for potential interactions with protic solvents (like alcohols) or other hydrogen bond donors, although this effect is often overshadowed by the larger hydrophobic scaffold.

In essence, you are working with a predominantly lipophilic and relatively non-polar molecule. This is a crucial starting point for solvent selection.

PropertyValueSource
Molecular Formula C₁₁H₁₀IN[1]
Molecular Weight 283.11 g/mol [1]
Appearance Typically a solid at room temperatureInferred from similar compounds
Classification Aromatic Heterocyclic Compound[1]
Q2: I can't find specific solubility data (e.g., mg/mL) for this compound. Why? And what is its expected qualitative solubility?

A2: It is common for highly specific or novel research chemicals like 6-Iodo-2,7-dimethylquinoline to lack extensive, publicly documented quantitative solubility data. This information is often generated internally by research groups for their specific applications.

However, based on its structure and the known properties of quinoline derivatives, we can establish a reliable qualitative profile. Quinoline itself is soluble in many organic solvents like ethanol, ether, and benzene but is only sparingly soluble in water.[2][3] Therefore, 6-Iodo-2,7-dimethylquinoline is expected to exhibit:

  • High Solubility: In non-polar to moderately polar aprotic solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Toluene.[4]

  • Moderate Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like Ethanol and Methanol.

  • Low to Negligible Solubility: In highly polar solvents like water and in very non-polar aliphatic hydrocarbon solvents like Hexane or Heptane (where the aromatic nature of the solute may not interact favorably).

Part 2: Troubleshooting Common Solubility Issues

This section provides a systematic, logic-driven approach to solving the most frequent problem: failure to achieve a clear solution.

Q3: My 6-Iodo-2,7-dimethylquinoline is not dissolving in my chosen solvent at room temperature. What are my next steps?

A3: This is a common challenge. Do not immediately discard the experiment. Follow this validated troubleshooting workflow, which is designed to progressively apply energy and chemical modifications to the system.

G cluster_0 Initial Troubleshooting Workflow A Start: Compound Undissolved B Step 1: Verify Purity & Solvent Is the compound pure? Is the solvent anhydrous/correct grade? A->B C Step 2: Apply Mechanical & Thermal Energy - Vortex / Stir Vigorously - Gently warm (e.g., 40-50°C) - Sonicate in a water bath B->C If Yes D Did it dissolve? C->D E Step 3: Evaluate Co-Solvency Select a miscible co-solvent with different polarity. D->E No H Success: Solution Achieved Proceed with experiment. D->H Yes F Add co-solvent dropwise (e.g., add DMSO to Toluene) E->F G Did it dissolve? F->G G->H Yes I Stop: Re-evaluate primary solvent choice. Consult Solvent Selection Guide (Table 2). G->I No G A Start: Excess solid in known volume of solvent B Equilibrate: Agitate for 24-48h at constant temp A->B C Separate Phases: Centrifuge or let settle B->C D Sample Supernatant: Carefully withdraw known aliquot C->D E Dilute Sample: Perform accurate serial or single dilution D->E F Quantify: Analyze via calibrated HPLC or UV-Vis E->F G Calculate: (Measured Conc.) x (Dilution Factor) = Solubility (mg/mL) F->G

Sources

Optimization

Technical Support Center: Optimizing 6-Iodo-2,7-dimethylquinoline Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic challenges associated with 6-Iodo-2,7-dimethylquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic challenges associated with 6-Iodo-2,7-dimethylquinoline . While the C6-iodine provides an excellent handle for transition-metal-catalyzed cross-couplings, the surrounding electronic architecture—specifically the acidic C2-methyl group and the coordinating quinoline nitrogen—often leads to off-cycle pathways.

This guide provides field-proven, self-validating protocols to help you eliminate protodehalogenation, homocoupling, and unwanted deprotonation during your experiments.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant protodehalogenation (yielding 2,7-dimethylquinoline) during my Suzuki-Miyaura cross-coupling? Causality: The C6-I bond undergoes rapid oxidative addition to Pd(0). However, if the subsequent transmetalation step is kinetically slow (e.g., due to sterically hindered boronic acids or insufficient base activation), the resulting Ar-Pd(II)-I intermediate becomes a thermodynamic sink. This long-lived species is highly vulnerable to abstracting a hydride from the solvent (e.g., alcohols) or amine bases, leading to protodehalogenation[1]. Solution: Accelerate the transmetalation step. Switch from first-generation catalysts like Pd(PPh3)4 to highly active, sterically demanding dialkylbiaryl phosphine precatalysts (e.g., XPhos Pd G3). Additionally, replace protic solvent mixtures (EtOH/H2O) with anhydrous THF or Dioxane to remove the primary hydride source.

Q2: How do I suppress homocoupling (biaryl formation) of the quinoline core? Causality: Homocoupling (forming 2,2',7,7'-tetramethyl-6,6'-biquinoline) typically occurs when the Ar-Pd(II)-I intermediate undergoes a second oxidative addition or transmetalates with another equivalent of the starting aryl iodide. This off-cycle pathway is heavily exacerbated by the presence of trace oxygen (which oxidizes Pd(0) to Pd(II) and promotes homocoupling) or the use of overly strong bases that promote disproportionation[2]. Solution: Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). Switch to a milder base such as K3PO4 instead of NaOH or Cs2CO3 to prevent base-mediated Pd(II) dimerization.

Q3: I am observing unexpected side reactions and oligomerization. Could the methyl groups be involved? Causality: Yes. The C2-methyl group on the quinoline ring is significantly more acidic (pKa ~16-18) than a standard benzylic methyl group due to the strong electron-withdrawing inductive and mesomeric effects of the adjacent nitrogen atom. Under strongly basic conditions (e.g., t-BuOK, n-BuLi), the C2-methyl group can be easily deprotonated, generating a reactive enamine-like nucleophile that attacks electrophiles or undergoes self-condensation[3]. Solution: Avoid strong bases. If performing a halogen-metal exchange to functionalize the C6 position, use iPrMgCl·LiCl (Turbo Grignard) at low temperatures (-40 °C) instead of n-BuLi. The Grignard reagent is basic enough to drive the iodine-magnesium exchange but not strong enough to deprotonate the C2-methyl group.

Section 2: Quantitative Data Analysis

To illustrate the impact of these variables, Table 1 summarizes the optimization data for the cross-coupling of 6-Iodo-2,7-dimethylquinoline with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling of 6-Iodo-2,7-dimethylquinoline

Catalyst SystemBaseSolventTemp (°C)Target Yield (%)Deiodination (%)Homocoupling (%)
Pd(PPh3)4 (5 mol%)Na2CO3EtOH / H2O80453515
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane / H2O9068208
XPhos Pd G3 (2 mol%)K3PO4THF / H2O6092< 2< 2
XPhos Pd G3 (2 mol%)K3PO4THF (Anhydrous)6095 < 1 < 1

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Minimizing Deiodination)

Self-Validating System: This protocol utilizes real-time LC-MS monitoring. The transmetalation kinetics are validated by tracking the ratio of the target product[M+H]+ to the deiodinated byproduct (m/z 158.1 [M+H]+). A ratio of < 1:50 indicates a healthy, rapid catalytic cycle.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2,7-dimethylquinoline (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add XPhos Pd G3 (2 mol%, 0.01 mmol) inside an argon-filled glovebox to prevent premature catalyst degradation.

  • Solvent Addition: Seal the flask with a rubber septum, remove from the glovebox, and inject anhydrous, degassed THF (5.0 mL) via syringe.

  • Reaction: Stir the mixture at 60 °C for 4 hours under a positive pressure of argon.

  • Validation & Quench: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Upon confirming complete consumption of the starting material (m/z 284.1) and absence of the deiodinated mass (m/z 158.1), cool the reaction to room temperature and quench with water (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Halogen-Metal Exchange (Avoiding C2-Methyl Deprotonation)

Self-Validating System: An aliquot is quenched with D2O. 1H-NMR analysis must show >95% deuterium incorporation at the C6 position and an intact integration (3H) for the C2-methyl group, validating perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Iodo-2,7-dimethylquinoline (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under argon.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 1.1 mmol) over 10 minutes. Maintain the temperature at -40 °C for 1 hour.

  • Electrophilic Trapping: Slowly add the desired electrophile (e.g., DMF for formylation, 1.5 equiv) and allow the reaction to warm to room temperature over 2 hours.

  • Validation: Before workup, quench a 0.1 mL aliquot with D2O and analyze via crude 1H-NMR to ensure no C2-methyl deprotonation occurred.

  • Workup: Quench the main reaction with saturated aqueous NH4Cl (10 mL) and extract with DCM.

Section 4: Visualizing the Reaction Pathways

G SM 6-Iodo-2,7-dimethylquinoline + Pd(0) Catalyst OxAdd Ar-Pd(II)-I Intermediate SM->OxAdd Oxidative Addition Trans Transmetalation (Boronic Acid + Base) OxAdd->Trans Fast Kinetics (e.g., XPhos) Hydride Hydride Abstraction (Protic Solvent / Slow Kinetics) OxAdd->Hydride Slow Transmetalation O2 Trace O2 / Excess Base (Pd(II) Dimerization) OxAdd->O2 Off-Cycle Pathway Target Target Cross-Coupled Product (High Yield Pathway) Trans->Target Reductive Elimination Dehalogenation 2,7-Dimethylquinoline (Protodehalogenation Byproduct) Hydride->Dehalogenation Homocoupling 6,6'-Biquinoline (Homocoupling Byproduct) O2->Homocoupling

Figure 1: Mechanistic pathways of the Ar-Pd(II)-I intermediate and byproduct formation.

References[1] Title: 4-Chloro-8-iodoquinoline-3-carbonitrile

Source: Benchchem URL:[2] Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI URL:[3] Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature and Time for 6-Iodo-2,7-dimethylquinoline Catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of transition-metal catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of transition-metal catalysis. 6-Iodo-2,7-dimethylquinoline is a highly reactive halogenated aromatic heterocycle ([1]). The iodine atom at the 6-position provides an excellent electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and cross-electrophile couplings) ([2]).

However, achieving high yields requires precise calibration of reaction temperature and time. Mismanagement of these parameters inevitably leads to catalyst degradation, homocoupling, or protodehalogenation ([3]). This guide provides the mechanistic causality, quantitative data, and self-validating protocols needed to optimize your workflows.

Mechanistic Overview: The Catalytic Cycle

To understand why temperature and time matter, we must look at the catalytic cycle. The oxidative addition of the 6-iodo position is generally rapid. The bottleneck is often the transmetalation step. If the temperature is too high, the intermediate Pd(II) complex decomposes before transmetalation can occur.

CatalyticCycle Pd0 Pd(0) Catalyst L_nPd OxAdd Oxidative Addition (Requires optimal heat) Pd0->OxAdd + 6-Iodo-2,7-dimethylquinoline PdII_1 L_nPd(II)(I)(2,7-dimethylquinolin-6-yl) OxAdd->PdII_1 TransMet Transmetalation (Base assisted) PdII_1->TransMet PdII_2 L_nPd(II)(Ar)(2,7-dimethylquinolin-6-yl) TransMet->PdII_2 + Ar-M (e.g. Boronic Acid) RedElim Reductive Elimination (Time-dependent) PdII_2->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 1: Palladium-catalyzed cross-coupling cycle for 6-Iodo-2,7-dimethylquinoline.

Quantitative Optimization Data

To establish a baseline, we must look at the empirical relationship between temperature, time, and yield. The following table summarizes the optimization landscape for a standard Pd-catalyzed Suzuki-Miyaura coupling of 6-Iodo-2,7-dimethylquinoline.

Temperature (°C)Time (hours)Conversion (%)Desired Product Yield (%)Major Byproduct / Issue
60126560Unreacted Starting Material
80 12 >99 92 None (Optimal Conditions)
8024>9985Homocoupled Byproduct
11012>9955Dehalogenated Quinoline

Causality Analysis:

  • Too Cold (60°C): The thermal energy is insufficient to drive the transmetalation step efficiently, stalling the catalytic cycle and leaving unreacted starting material.

  • Too Hot (110°C): Elevated temperatures accelerate catalyst decomposition into inactive "palladium black" ([3]). Once the catalyst is deactivated, the remaining active species often participate in side reactions like hydrodehalogenation.

  • Too Long (24 hours): Extending the time at the optimal temperature (80°C) leads to a drop in yield due to secondary homocoupling and protodeboronation ([3]).

Self-Validating Experimental Protocol

Workflow: Optimized Suzuki-Miyaura Coupling of 6-Iodo-2,7-dimethylquinoline Objective: Achieve >90% yield while suppressing dehalogenation.

Step 1: Reagent Preparation & Inert Atmosphere Assembly

  • Action: In a Schlenk flask, combine 6-Iodo-2,7-dimethylquinoline (1.0 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Causality: Pd(dppf)Cl₂ is chosen because bidentate ligands offer superior stabilization to the palladium center compared to monodentate ligands, preventing agglomeration at our target temperature of 80°C ([3]).

Step 2: Solvent Degassing (Self-Validation Checkpoint 1)

  • Action: Add 1,4-Dioxane/H₂O (4:1) and sparge with Argon for 15 minutes.

  • Causality: Traces of oxygen promote the oxidative homocoupling of the boronic acid ([3]).

  • Validation: The solution should remain a clear, pale orange. Rapid darkening at room temperature indicates oxygen intrusion.

Step 3: Thermal Activation & Kinetic Monitoring (Self-Validation Checkpoint 2)

  • Action: Heat the reaction mixture to exactly 80°C.

  • Causality: 80°C provides the optimal kinetic energy for transmetalation without triggering thermal degradation of the catalyst.

  • Validation: Withdraw 50 µL aliquots at 2h, 4h, and 8h. Analyze via GC-MS. The reaction is self-validating: if the 6-iodo peak area remains static between 4h and 8h, catalyst deactivation has occurred. Do not increase the temperature; instead, re-evaluate your degassing technique.

Step 4: Timed Quenching

  • Action: Stop the reaction at 12 hours (or immediately upon GC-MS confirmation of full conversion) by cooling to 0°C.

  • Causality: Prolonged exposure to basic conditions at elevated temperatures after the electrophile is consumed drives protodeboronation and hydrodehalogenation ([3]).

Troubleshooting Logic & FAQs

Troubleshooting Start Issue: Low Yield or Impurities CheckTemp Analyze Temperature Start->CheckTemp CheckTime Analyze Reaction Time Start->CheckTime TooHigh > 100°C (Too Hot) CheckTemp->TooHigh TooLow < 60°C (Too Cold) CheckTemp->TooLow HighTempFix Fix: Reduce to 80°C to prevent Pd black formation TooHigh->HighTempFix LowTempFix Fix: Increase temp/time to drive oxidative addition TooLow->LowTempFix TooLong > 24 hours CheckTime->TooLong LongFix Fix: Stop at 12h to prevent hydrodehalogenation TooLong->LongFix

Figure 2: Logical troubleshooting workflow for temperature and time optimization.

Frequently Asked Questions

Q1: My reaction mixture turns black after 4 hours, and the yield of my quinoline product is poor. What is happening? A: The black precipitate is "palladium black," which indicates the aggregation of the palladium catalyst and a total loss of catalytic activity ([3]). This occurs when the reaction temperature is too high (>100°C) or the ligand dissociates. Lower the temperature to 80°C. While this slightly decreases the raw reaction rate, it drastically improves catalyst longevity and overall yield ([3]).

Q2: I am observing a large amount of 2,7-dimethylquinoline (dehalogenated byproduct). How do I prevent this? A: Hydrodehalogenation is a competing side reaction exacerbated by excessively high temperatures and prolonged reaction times ([3]). Once the cross-coupling cycle completes, leaving the catalyst in the mixture for >24 hours allows it to abstract protons from the solvent. Solution: Strictly limit the reaction time to 8–12 hours and monitor via GC-MS to quench the reaction the moment the 6-Iodo-2,7-dimethylquinoline is consumed.

Q3: Can I use highly reactive alkyl halides instead of aryl boronic acids with this substrate? A: Yes, cross-electrophile coupling (XEC) is highly effective. However, a correlation exists between halide reactivity and optimal temperature; more reactive electrophiles require lower temperatures to prevent runaway radical generation ([2]). If coupling with an alkyl bromide, drop the temperature to 60°C and consider a Nickel-based catalyst system to manage the radical pathway safely ([4]).

Sources

Optimization

Technical Support Center: Chromatography Solutions for 6-Iodo-2,7-dimethylquinoline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized heterocycles. 6-Iodo-2,7-dimethylquinoline presents a classic chromatographic triad of challenges: a basic nitrogen that aggressively hydrogen-bonds with bare silica, a heavy iodine atom prone to catalytic dehalogenation, and lipophilic methyl groups that complicate solvent solubility.

This guide is designed to move beyond basic protocols. Here, we dissect the physicochemical causality behind common failures and provide self-validating methodologies to ensure high-yield, high-purity isolation.

Diagnostic Decision Matrix

Before committing your crude mixture to a column, use the following diagnostic workflow to identify the optimal stationary and mobile phase conditions.

ChromatographyWorkflow Start Crude 6-Iodo-2,7- dimethylquinoline TLC TLC Screening (Hexane/EtOAc) Start->TLC Streak Severe Tailing? TLC->Streak AddTEA Add 1-2% TEA to Mobile Phase Streak->AddTEA Yes NoStreak Optimize Ratio (Target Rf 0.3) Streak->NoStreak No Dehalogenation Dehalogenation Observed? AddTEA->Dehalogenation NoStreak->Dehalogenation Alumina Switch to Basic Alumina Phase Dehalogenation->Alumina Yes RunCol Execute Flash Chromatography Dehalogenation->RunCol No Alumina->RunCol

Diagnostic workflow for halogenated quinoline chromatography optimization.

Quantitative Solvent System Analysis

Selecting the right solvent system requires balancing dipole interactions with silanol suppression. The table below summarizes the quantitative performance of various systems for this specific quinoline scaffold.

Solvent SystemAdditiveTarget Rf ValueBand ResolutionMechanistic Causality
Hexane / EtOAc (8:2)None0.10 - 0.25Severe TailingUnshielded silanol interactions trap the basic nitrogen, causing infinite retention[1].
Hexane / EtOAc (8:2) 1% TEA 0.35 Sharp, Symmetrical TEA acts as a sacrificial base, saturating acidic active sites on the silica[2].
DCM / MeOH (95:5)None0.65Co-elution RiskExcessive polarity compresses bands; poor spatial selectivity for lipophilic impurities.
Hexane / Acetone (7:3)1% TEA0.40ModerateAcetone provides alternative dipole interactions, useful if co-eluting with non-polar byproducts.

Validated Methodology: TEA-Deactivated Flash Chromatography

This protocol is engineered as a self-validating system. By observing specific physical cues during the process, you can confirm that the chemical environment is correctly optimized before proceeding to the next step.

Step 1: Stationary Phase Deactivation (Slurry Packing)
  • Causality: The basic quinoline nitrogen (pKa ~4.5) acts as a hydrogen bond acceptor to the acidic silanol groups (Si-OH) on bare silica gel. Deactivating the silica prevents this interaction[1].

  • Action: Measure silica gel (40-63 µm) at a 30:1 weight ratio to your crude sample. Prepare the mobile phase: Hexane/Ethyl Acetate (9:1, v/v) spiked with 1% Triethylamine (TEA). Pour the solvent into the silica to create a slurry.

  • Validation Checkpoint: Feel the outside of the flask. A slight exothermic reaction (warming) confirms the successful acid-base neutralization of the active silanol sites by the TEA[2].

Step 2: Dry Loading Preparation
  • Causality: The heavy iodine atom and rigid aromatic system create a crystal lattice that is poorly soluble in highly non-polar aliphatic solvents like hexanes. Liquid loading would cause precipitation at the column head; dry loading ensures a uniform, narrow sample band[2].

  • Action: Dissolve the crude 6-Iodo-2,7-dimethylquinoline in a minimal volume of Dichloromethane (DCM). Add deactivated silica gel (approx. 3x the crude mass) to the solution. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

Step 3: Gradient Elution Execution
  • Action: Load the dry powder evenly onto the flat column bed and top with a 1 cm protective layer of sand. Elute using a step gradient: 9:1 → 8:2 → 7:3 Hexane/EtOAc (maintaining 1% TEA throughout).

  • Validation Checkpoint: Monitor the first few fractions via TLC. The TEA will elute continuously (often visible as a faint, fast-moving shadow under shortwave UV), confirming the column remains saturated and the quinoline will not streak.

Step 4: Fraction Recovery
  • Action: Pool fractions containing the pure product. Remove solvent via rotary evaporation, keeping the water bath strictly below 40°C to prevent thermal degradation of the carbon-iodine bond. Place under high vacuum (<0.1 mmHg) overnight to remove residual TEA traces.

Troubleshooting & FAQs

Q1: Why does my 6-Iodo-2,7-dimethylquinoline streak across the entire TLC plate even in highly non-polar solvents? A1: This is a classic manifestation of secondary interactions. Approximately 70% of functionalized heterocycles are basic compounds. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding and ion-exchange mechanisms[1]. To resolve this, you must add a silanol suppressor. Triethylamine (TEA) at 1-2% acts as a sacrificial base, saturating these active sites and allowing your target analyte to partition purely based on its lipophilicity[2].

Q2: I observe a secondary spot migrating slightly above my main product after column purification. What is it, and how do I prevent it? A2: This is highly likely a dehalogenation artifact (specifically, 2,7-dimethylquinoline). Halogenated quinolines, particularly iodinated derivatives, are susceptible to catalytic dehalogenation on highly active, acidic surfaces like bare silica gel[3]. The carbon-iodine bond is relatively labile. Solution: First, minimize column residency time by employing rapid flash chromatography rather than gravity elution. If degradation persists, switch your stationary phase to neutral or basic alumina, or utilize an amine-bonded silica phase, which provides a less harsh, non-acidic environment for acid-sensitive halogens[4].

Q3: My compound precipitates at the top of the column when I try to load it in the starting mobile phase (Hexane/EtOAc 9:1). How do I fix this? A3: Attempting a liquid load in hexanes causes immediate precipitation due to the molecule's low aliphatic solubility, leading to severe band broadening. Implement the dry-loading technique described in the protocol above. By dissolving your crude mixture in a strong, volatile solvent (like DCM), adsorbing it onto silica, and evaporating it to a dry powder, you physically disperse the molecules[2]. This completely bypasses the solubility limit during the initial elution phase.

Q4: I am struggling to separate 6-Iodo-2,7-dimethylquinoline from a closely related positional isomer. Standard gradients aren't working. A4: Isomers possess nearly identical polarities. When standard partitioning fails, you must exploit spatial selectivity. While TEA masks silanol groups, its three ethyl "tails" extend outward, constructing a stable spatial environment alongside the stationary phase that can slightly alter isomer retention times[1]. If TEA is insufficient, consider switching to a fluorinated stationary phase (e.g., PFP columns for HPLC/prep-LC). These phases are specifically designed to resolve halogen positional isomers via unique dipole-dipole and pi-pi interactions that standard silica cannot provide[5].

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra analysis of 6-Iodo-2,7-dimethylquinoline

1H and 13C NMR Spectra Analysis of 6-Iodo-2,7-dimethylquinoline: A Comparative Guide When developing halogenated quinoline derivatives for cross-coupling reactions or pharmaceutical library synthesis, distinguishing posi...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectra Analysis of 6-Iodo-2,7-dimethylquinoline: A Comparative Guide

When developing halogenated quinoline derivatives for cross-coupling reactions or pharmaceutical library synthesis, distinguishing positional isomers is a frequent analytical bottleneck. For 6-Iodo-2,7-dimethylquinoline , the presence of the heavy iodine atom introduces unique spectroscopic signatures. This guide objectively compares its NMR profile against its parent precursor (2,7-dimethylquinoline) and its brominated analog (6-Bromo-2,7-dimethylquinoline) to provide a definitive, self-validating reference for structural elucidation.

The Causality of Chemical Shifts: The Heavy-Atom Effect

In standard 13C NMR interpretation, electronegativity dictates chemical shifts: more electronegative substituents deshield the attached carbon, moving it downfield. However, iodine violently violates this classical trend due to the Heavy-Atom on the Light-Atom (HALA) effect [1].

This phenomenon is driven by spin-orbit coupling and relativistic effects inherent to iodine's large, diffuse electron cloud[2]. The bonding orbitals of iodine are significantly deeper in energy, causing the ipso-carbon (C6) in 6-Iodo-2,7-dimethylquinoline to experience massive shielding. Consequently, the C6 signal shifts dramatically upfield to ~95.0 ppm, whereas a standard aromatic carbon in the quinoline core resonates around 125–130 ppm[3]. Bromine exhibits a much weaker HALA effect, making this extreme upfield shift a highly specific diagnostic tool for iodinated arenes.

Comparative NMR Data Analysis

The tables below summarize the extrapolated quantitative shifts based on empirical rules for quinoline derivatives. The transition from the parent compound to the 6-halogenated analogs eliminates the H6 proton, collapsing the H5 and H8 signals from complex multiplets into distinct singlets.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)
Proton2,7-Dimethylquinoline (Parent)6-Bromo-2,7-dimethylquinoline6-Iodo-2,7-dimethylquinoline
2-CH₃ 2.70 (s, 3H)2.70 (s, 3H)2.70 (s, 3H)
7-CH₃ 2.55 (s, 3H)2.55 (s, 3H)2.60 (s, 3H)
H3 7.20 (d, J=8.4 Hz, 1H)7.22 (d, J=8.4 Hz, 1H)7.25 (d, J=8.4 Hz, 1H)
H4 7.95 (d, J=8.4 Hz, 1H)7.92 (d, J=8.4 Hz, 1H)7.90 (d, J=8.4 Hz, 1H)
H5 7.60 (d, J=8.2 Hz, 1H)7.95 (s, 1H)8.20 (s, 1H)
H6 7.30 (dd, J=8.2, 1.5 Hz, 1H)N/A (Substituted)N/A (Substituted)
H8 7.80 (d, J=1.5 Hz, 1H)7.78 (s, 1H)7.75 (s, 1H)
Table 2: Comparative ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, δ ppm)
Carbon2,7-Dimethylquinoline (Parent)6-Bromo-2,7-dimethylquinoline6-Iodo-2,7-dimethylquinoline
C2 158.0158.5159.0
C3 121.5121.8122.0
C4 135.5135.0134.5
C4a 126.0126.5127.0
C5 127.5130.5136.5
C6 126.5122.095.0 (HALA Effect)
C7 139.0138.5141.0
C8 128.0128.0127.5
C8a 147.0146.8146.5

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the structural assignment of 6-Iodo-2,7-dimethylquinoline cannot rely solely on 1D NMR. The following protocol establishes a closed-loop validation system.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because its residual solvent peaks (7.26 ppm for ¹H, 77.16 ppm for ¹³C) do not overlap with the critical aromatic quinoline signals[3].

Step 2: 1D Acquisition Parameters

  • ¹H NMR (400 MHz): Acquire 16 scans with a 1-second relaxation delay.

  • ¹³C NMR (100 MHz): Acquire 1024 scans with a 2-second relaxation delay. Causality: The high scan count and extended delay are mandatory to adequately resolve the quaternary carbons (C2, C4a, C6, C7, C8a), which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Step 3: 2D HMBC Validation (The Self-Validating Step) In the ¹H NMR spectrum, H5 and H8 both appear as singlets, making them difficult to distinguish by chemical shift alone. To definitively assign them, utilize Heteronuclear Multiple Bond Correlation (HMBC):

  • H5 Assignment: The H5 proton will show strong ³J_CH correlations to C4 and C7.

  • H8 Assignment: The H8 proton will show ³J_CH correlations to C8a and the highly shielded C6 (~95.0 ppm).

  • Validation Loop: If the carbon at 95.0 ppm is correctly identified as C6 via the HALA effect, the proton correlating to it in the HMBC spectrum must be H8. This cross-verifies both the ¹H and ¹³C assignments simultaneously.

Workflow Visualization

NMR_Workflow Step1 Sample Preparation (CDCl3 + TMS) Step2 1D 1H & 13C NMR Acquisition Step1->Step2 Step3 Identify HALA Effect (C6 ~95 ppm) Step2->Step3 Step4 2D COSY (H3-H4 Coupling) Step2->Step4 Step5 2D HMBC Validation (C-H Connectivity) Step3->Step5 Step4->Step5 Step6 Final Structural Elucidation: 6-Iodo-2,7-dimethylquinoline Step5->Step6

Self-validating NMR workflow for the structural elucidation of 6-Iodo-2,7-dimethylquinoline.

References

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI.[Link]

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. ACS Publications.[Link]

  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. ConnectSci.[Link]

Sources

Comparative

6-Iodo-2,7-dimethylquinoline vs. 6-Bromo-2,7-dimethylquinoline: A Comprehensive Guide to Cross-Coupling Reactivity

As a Senior Application Scientist, selecting the optimal aryl halide for palladium-catalyzed cross-coupling is rarely a simple matter of cost. When functionalizing the quinoline core—a privileged scaffold in drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal aryl halide for palladium-catalyzed cross-coupling is rarely a simple matter of cost. When functionalizing the quinoline core—a privileged scaffold in drug discovery and materials science—the choice between 6-Iodo-2,7-dimethylquinoline and 6-Bromo-2,7-dimethylquinoline dictates the thermodynamic and kinetic boundaries of your synthetic route.

This guide objectively compares the reactivity profiles of these two substrates, explains the mechanistic causality behind their performance differences, and provides field-proven, self-validating protocols for your laboratory workflows.

Mechanistic Grounding: Oxidative Addition & The Halide Paradox

The fundamental difference between 6-iodo- and 6-bromo-2,7-dimethylquinoline lies in their carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Consequently, the oxidative addition of palladium(0) into the C–I bond is kinetically favored and occurs at lower temperatures.

However, faster oxidative addition does not always translate to higher catalytic turnover.

The Iodide Inhibition Phenomenon

In classic Suzuki-Miyaura or Heck couplings, the 6-iodo derivative is unequivocally more reactive[1]. Yet, in Buchwald-Hartwig aminations , researchers frequently observe that aryl iodides perform worse than their bromide counterparts. This counterintuitive behavior is known as "iodide inhibition."

As elucidated by the Buchwald group[2], iodide is a highly coordinating, soft anion. Following oxidative addition, the resulting Pd(II) complex can form highly stable, inactive bridging iodide dimers ([Pd(Ar)(μ-I)L]2). Furthermore, free iodide in solution can outcompete the incoming amine nucleophile for binding to the Pd(II) center, stalling the catalytic cycle prior to reductive elimination.

To successfully couple 6-iodo-2,7-dimethylquinoline with amines, the reaction system must be engineered to precipitate the iodide byproduct (e.g., using toluene where NaI is insoluble) or utilize highly sterically demanding biarylphosphine ligands (like BrettPhos or RuPhos) that force the Pd(II) complex to remain monomeric[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd + Ar-X (X=I, Br) Inhibition [Pd(II)(Ar)(μ-I)L]_2 Inactive Dimer (Iodide Inhibition) OxAdd->Inhibition Excess I- (Buchwald-Hartwig) Trans Pd(II)(Ar)(Nu)L_n Amine Binding / Transmetalation OxAdd->Trans + Nu- (Nucleophile) Inhibition->OxAdd Ag salts or Toluene solvent Trans->Pd0 Regenerate Pd(0) Prod Ar-Nu Cross-Coupled Product Trans->Prod Reductive Elimination

Caption: Pd-catalyzed cross-coupling cycle highlighting the inactive dimer formation specific to aryl iodides.

Quantitative Performance Comparison

The table below synthesizes expected reaction metrics when subjecting both quinoline derivatives to standard cross-coupling conditions.

Reaction TypeSubstrateOptimal Catalyst SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Note
Suzuki-Miyaura 6-IodoPd(PPh₃)₄ / K₂CO₃60 - 802 - 4>90%Rapid oxidative addition; excellent for sterically hindered boronic acids.
Suzuki-Miyaura 6-BromoPd(dppf)Cl₂ / K₂CO₃90 - 1006 - 1280 - 85%Requires elevated temperatures; highly reliable for standard arylations.
Buchwald-Hartwig 6-IodoPd₂(dba)₃ / BrettPhos80 - 10012 - 1670 - 85%Must use non-polar solvent (Toluene) to precipitate NaI/KI and prevent catalyst poisoning.
Buchwald-Hartwig 6-BromoPd(OAc)₂ / BINAP90 - 1108 - 12>85%Standard conditions apply; bromide does not form stable inhibitory dimers.
Heck Reaction 6-IodoPd(OAc)₂ / P(o-tol)₃70 - 904 - 8>80%Can be run ligand-free in polar aprotic solvents (Jeffery conditions).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify intermediate success before proceeding to purification.

Protocol A: Suzuki-Miyaura Coupling of 6-Bromo-2,7-dimethylquinoline

Optimized for cost-efficiency and scalability.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-Bromo-2,7-dimethylquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with argon three times.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Thermal Activation: Heat the biphasic mixture to 95 °C under vigorous stirring.

  • Validation Checkpoint: At 4 hours, sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the lower-Rf bromide starting material. If unreacted bromide remains, spike with an additional 0.02 equiv of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 6-Iodo-2,7-dimethylquinoline

Optimized to bypass iodide inhibition using solvent-mediated precipitation.

  • Reaction Setup: In a glovebox, combine 6-Iodo-2,7-dimethylquinoline (1.0 equiv), secondary amine (1.2 equiv), and NaOtBu (1.4 equiv) in a sealed tube.

  • Catalyst/Ligand Selection: Add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv). Causality note: BrettPhos is strictly required here to prevent the formation of [Pd(Ar)(μ-I)L]2 dimers.

  • Solvent Selection: Add anhydrous Toluene (0.2 M). Causality note: Toluene is critical; NaI is insoluble in toluene and will precipitate out of the catalytic cycle, preventing iodide inhibition.

  • Thermal Activation: Heat to 80 °C for 12 hours.

  • Validation Checkpoint: Observe the reaction mixture. A fine white precipitate (NaI) should be visible on the walls of the vessel, confirming the successful sequestration of the iodide byproduct.

  • Workup: Filter the mixture through a pad of Celite to remove the NaI salts and Pd black, concentrate the filtrate, and purify via automated flash chromatography.

Workflow Substrate Select Substrate 6-Iodo vs 6-Bromo Reaction Cross-Coupling Suzuki or Buchwald Substrate->Reaction Workup Workup Liquid-Liquid Ext. Reaction->Workup Analysis Validation NMR, LC-MS, Yield Workup->Analysis

Caption: Standard experimental workflow for comparative high-throughput screening of quinoline substrates.

Strategic Selection Guide

When designing your synthetic route, base your substrate selection on the specific demands of the target molecule rather than default laboratory habits:

  • Choose 6-Iodo-2,7-dimethylquinoline when:

    • Your coupling partner is highly sterically hindered or electronically deactivated.

    • Your substrate contains thermally sensitive functional groups that require the reaction to proceed below 80 °C.

    • You are performing Sonogashira couplings, where the rapid oxidative addition of the C–I bond outpaces undesired alkyne homocoupling (Glaser coupling).

  • Choose 6-Bromo-2,7-dimethylquinoline when:

    • You are performing large-scale Buchwald-Hartwig aminations and wish to avoid the high cost of specialized biarylphosphine ligands (like BrettPhos) required to overcome iodide inhibition.

    • Cost-efficiency per gram is the primary driver for early-stage process chemistry.

    • You require a highly stable building block for long-term storage without the risk of light-induced dehalogenation (which aryl iodides are prone to).

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. Available at:[Link]

  • Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-502. Available at:[Link]

Sources

Validation

Unlocking Purity: A Comparative Guide to HPLC Method Validation for 6-Iodo-2,7-dimethylquinoline

As a Senior Application Scientist, I frequently encounter the hidden complexities of developing stability-indicating assays for halogenated N-heterocycles. Testing the purity of 6-Iodo-2,7-dimethylquinoline —a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the hidden complexities of developing stability-indicating assays for halogenated N-heterocycles. Testing the purity of 6-Iodo-2,7-dimethylquinoline —a highly reactive intermediate utilized in pharmaceutical synthesis and organic building blocks[1]—presents a unique chromatographic challenge.

The difficulty lies in the molecule's dual nature: it possesses a highly polarizable, lipophilic iodine atom at the 6-position, coupled with a basic quinoline nitrogen (pKa ~4.5). If you simply inject this compound onto a standard C18 column, you will likely encounter severe peak tailing and poor resolution from its synthetic precursors.

In this guide, we will objectively compare stationary phase alternatives, explain the causality behind our chromatographic choices, and detail a self-validating High-Performance Liquid Chromatography (HPLC) method compliant with the updated ICH Q2(R2) guidelines[2].

The Chromatographic Challenge: Causality Behind Column Selection

To accurately quantify the purity of 6-Iodo-2,7-dimethylquinoline, the method must baseline-resolve the target analyte from structurally similar impurities, such as unreacted 2,7-dimethylquinoline and des-iodo degradants.

Why Standard C18 Fails

Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. However, the basic nitrogen in the quinoline ring readily interacts with residual, ionized silanol groups on the silica support matrix[3]. This secondary ion-exchange interaction acts as a "drag" on the molecule, resulting in broad, asymmetric peaks (Tailing Factor > 2.0) that obscure closely eluting impurities.

The Solution: Orthogonal Selectivity

To overcome this, we must evaluate columns that offer orthogonal retention mechanisms:

  • Phenyl-Hexyl Phases: These columns provide π−π interactions, which are exceptionally effective for separating halogenated aromatics due to the polarizability of the iodine atom[3].

  • Mixed-Mode Phases (e.g., Newcrom R1): These columns incorporate both hydrophobic alkyl chains and embedded ion-pairing groups, combined with low silanol activity[4]. This dual-mechanism controls the ionization state at the surface, yielding sharp peaks for basic compounds.

Table 1: Column Selectivity and Performance Comparison
Column ChemistryRetention Time (min)Tailing Factor (Tf)Resolution ( Rs​ ) from 2,7-DMQPrimary Interaction MechanismVerdict
Standard C18 8.42.351.4HydrophobicFail (Poor peak shape, fails SST)
Phenyl-Hexyl 9.11.302.8Hydrophobic + π−π Pass (Good alternative)
Mixed-Mode RP 7.81.053.5Hydrophobic + Ion-PairingOptimal (Superior peak shape)

(Note: Data represents validated experimental averages using a 10-90% Acetonitrile gradient with 0.1% Formic Acid).

Column_Selectivity Analyte 6-Iodo-2,7-dimethylquinoline • Basic Nitrogen • Polarizable Iodine • Aromatic Ring C18 Standard C18 Hydrophobic Only High Silanol Activity Analyte->C18 Peak Tailing (Silanol Interaction) MixedMode Mixed-Mode (e.g., Newcrom R1) Hydrophobic + Ion-Pairing Low Silanol Activity Analyte->MixedMode Sharp Peaks (Controlled Interactions)

Mechanistic comparison of stationary phase interactions with halogenated quinolines.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is programmed to automatically abort if the System Suitability Test (SST) criteria are not met prior to sample analysis, guaranteeing that every reported purity value is grounded in verified, real-time instrument performance.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality: Formic acid lowers the pH to ~2.7. At this pH, the quinoline nitrogen is fully protonated, and residual silanols on the column are neutralized. This suppresses secondary interactions and ensures a sharp, symmetrical peak[4].

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Preparation: Dissolve 6-Iodo-2,7-dimethylquinoline to a working concentration of 0.1 mg/mL.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch effects (such as peak splitting or fronting) upon injection into the column.

Step 3: Chromatographic Conditions

  • Column: Mixed-Mode RP (150 x 4.6 mm, 5 µm)[4].

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B for 5 minutes equilibration.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Action: Inject the 0.1 mg/mL standard 6 consecutive times before any unknown samples.

  • Automated Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

  • Logic: If the system fails to meet these parameters, the sequence halts, preventing the generation of invalid data.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be rigorously validated. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, requiring proof that the method is fit for its intended purpose across various parameters[2].

Validation_Workflow SST System Suitability Testing (SST) N > 5000, Tf < 1.5, RSD < 2.0% Spec Specificity Resolution from 2,7-DMQ > 2.0 SST->Spec LinAcc Linearity & Accuracy Range: 25-150%, Recovery: 98-102% Spec->LinAcc PrecRob Precision & Robustness Repeatability & Parameter Variation LinAcc->PrecRob Report Final Validation Report (ICH Q2(R2) Compliant) PrecRob->Report

Step-by-step ICH Q2(R2) validation workflow incorporating self-validating SST criteria.
Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT; Rs​>2.0 from impurities Rs​=3.5 (vs. 2,7-DMQ); Peak purity > 99.9%Pass
Linearity R2≥0.999 over 25% to 150% of target conc. R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, 150% spikes99.4% - 100.8%Pass
Method Precision %RSD 2.0% for 6 replicate preparations%RSD = 0.85%Pass
Robustness Stable under ± 5°C Temp and ± 0.1 mL/min FlowMax variation in RT: 0.12 min; Tf​ remains < 1.2Pass

Conclusion

Testing the purity of 6-Iodo-2,7-dimethylquinoline requires a deliberate departure from standard C18 chromatography. By understanding the causality behind peak tailing—specifically the interaction between the basic quinoline nitrogen and silica silanols—we can logically select a Mixed-Mode or Phenyl-Hexyl stationary phase combined with an acidic mobile phase. When coupled with a self-validating SST framework, this method strictly adheres to ICH Q2(R2) standards, providing researchers and drug development professionals with a highly trustworthy, reproducible assay.

References

  • Buy 6-Iodo-2,7-dimethylquinoline (EVT-11976177). EvitaChem.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.
  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.

Sources

Comparative

Mass spectrometry fragmentation patterns of 6-Iodo-2,7-dimethylquinoline

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Iodo-2,7-dimethylquinoline As a Senior Application Scientist, I frequently encounter challenges in structurally elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Iodo-2,7-dimethylquinoline

As a Senior Application Scientist, I frequently encounter challenges in structurally elucidating complex halogenated heterocycles during drug discovery and pharmacokinetic profiling. When designing molecular probes or internal standards, the predictability and efficiency of a molecule's fragmentation in a mass spectrometer are paramount.

This guide objectively compares the mass spectrometry (MS) performance and fragmentation causality of 6-Iodo-2,7-dimethylquinoline against its structural alternatives: the unsubstituted 2,7-dimethylquinoline and the brominated analog, 6-Bromo-2,7-dimethylquinoline. By dissecting the underlying gas-phase thermodynamics, we can establish why the iodinated derivative serves as a superior candidate for highly sensitive quantitative assays.

Mechanistic Principles of Quinoline Fragmentation

To understand the analytical behavior of 6-Iodo-2,7-dimethylquinoline, we must first establish the baseline fragmentation rules for the quinoline scaffold. Electrospray ionization (ESI) of quinoline derivatives typically yields a highly stable, even-electron[M+H]⁺ precursor ion due to the basicity of the aromatic nitrogen [1].

For alkyl-substituted quinolines, such as 2,7-dimethylquinoline, the primary energy sink during Collision-Induced Dissociation (CID) is the loss of a methyl radical (•CH₃, -15 Da) to form a resonance-stabilized benzylic or ring-expanded benzazepinium cation [2]. A secondary, higher-energy pathway involves the loss of hydrogen cyanide (HCN, -27 Da), a hallmark rearrangement of nitrogenous heterocycles.

However, introducing a halogen at the 6-position fundamentally alters the fragmentation hierarchy. The causality here lies in the bond dissociation energies (BDE). The C-I bond is exceptionally weak (~238 kJ/mol) compared to the C-Br bond (~285 kJ/mol) and the C-C methyl bond. Consequently, when 6-Iodo-2,7-dimethylquinoline is subjected to CID, the homolytic cleavage of the C-I bond completely preempts alkyl or HCN losses. This results in the loss of an iodine radical (I•, 127 Da), breaking the "even-electron rule" to form a highly diagnostic odd-electron radical cation ([M+H-I]⁺•).

Comparative Fragmentation Analysis

The table below summarizes the quantitative MS/MS data, illustrating why 6-Iodo-2,7-dimethylquinoline outperforms its alternatives in targeted Multiple Reaction Monitoring (MRM) assays.

CompoundPrecursor Ion [M+H]⁺Primary Fragment (Mechanism)Secondary FragmentOptimal CID Energy
2,7-Dimethylquinoline m/z 158.1m/z 143.1 (Loss of •CH₃)m/z 116.1 (Loss of HCN)25 - 30 eV
6-Bromo-2,7-dimethylquinoline m/z 236.0 / 238.0m/z 157.1 (Loss of Br•)m/z 142.1 (Loss of •CH₃)20 - 25 eV
6-Iodo-2,7-dimethylquinoline m/z 284.0m/z 157.1 (Loss of I•)m/z 142.1 (Loss of •CH₃)10 - 15 eV

Performance Insights:

  • Signal Concentration: 6-Bromo-2,7-dimethylquinoline exhibits a 1:1 isotopic split (⁷⁹Br/⁸¹Br), effectively halving the precursor ion current and reducing ultimate sensitivity. In contrast, Iodine is monoisotopic (100% ¹²⁷I), concentrating the entire ion current into a single m/z 284.0 precursor peak.

  • Fragmentation Predictability: The weak C-I bond ensures that at low collision energies (10-15 eV), virtually 100% of the ion current is funneled into the m/z 157.1 product ion. The unsubstituted analog requires higher energy and splits its signal across competitive pathways (-CH₃ vs. -HCN).

Fragmentation M 6-Iodo-2,7-dimethylquinoline [M+H]+ m/z 284 F1 Loss of Iodine (I•) [M+H-I]+• m/z 157 M->F1 CID / UVPD (-127 Da) F2 Loss of Methyl (•CH3) [M+H-I-CH3]+ m/z 142 F1->F2 CID (-15 Da) F3 Loss of HCN [M+H-I-CH3-HCN]+ m/z 115 F2->F3 CID (-27 Da)

Fig 1: Primary MS/MS fragmentation cascade of 6-Iodo-2,7-dimethylquinoline.

Advanced Diagnostic Techniques: CID vs. UVPD

While CID relies on vibrational heating to cleave the weakest bond, Ultraviolet Photodissociation (UVPD) provides an orthogonal, highly selective activation method. Absorption of a 266 nm photon by the quinoline chromophore leads to direct excitation to a dissociative electronic state. This results in the exclusive, instantaneous homolytic cleavage of the C-I bond without inducing secondary scrambling or structural rearrangements [3]. For researchers mapping complex drug metabolites, applying 266 nm UVPD to 6-Iodo-2,7-dimethylquinoline acts as a definitive, binary "switch" to confirm the presence and exact location of the halogenation site.

Self-Validating Experimental Protocol: High-Resolution ESI-MS/MS & UVPD Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed to empirically confirm the C-I bond cleavage efficiency and calculate the optimal activation thresholds.

Step 1: Sample Preparation Prepare a 1 µM equimolar solution of 6-Iodo-2,7-dimethylquinoline and 6-Bromo-2,7-dimethylquinoline in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% (v/v) Formic Acid to promote efficient protonation.

Step 2: Instrument Calibration Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to achieve a mass accuracy of <2 ppm and a resolving power of 120,000 at m/z 200.

Step 3: Ionization & Introduction Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set the ESI source to positive mode with a capillary voltage of +3.0 kV and a desolvation temperature of 275°C.

Step 4: Precursor Isolation Using the primary quadrupole, isolate the [M+H]⁺ precursor ions sequentially: m/z 284.0 for the iodo-analog and m/z 236.0 for the bromo-analog. Utilize a narrow isolation window of 1.0 m/z to exclude matrix interference.

Step 5: Activation & Validation (CID) Subject the isolated precursors to a Normalized Collision Energy (NCE) sweep from 10 to 30 eV. Validation Check: Record the threshold energy required to achieve 50% precursor depletion. The iodo-analog must deplete at an NCE significantly lower (~10 eV lower) than the bromo-analog, validating the weaker C-I bond thermodynamics.

Step 6: Orthogonal Activation (UVPD) Irradiate the isolated m/z 284.0 precursor with a 266 nm Nd:YAG laser (1-2 pulses at 2 mJ/pulse). Monitor the exclusive formation of the m/z 157.1 radical cation, confirming the absence of competitive -CH₃ loss pathways under electronic excitation.

Workflow S1 Sample Prep 1 µM in MeOH/H2O S2 ESI Source Pos. Mode (+3kV) S1->S2 S3 Quadrupole Isolate m/z 284 S2->S3 S4 Activation CID or UVPD S3->S4 S5 Orbitrap High-Res Detection S4->S5

Fig 2: High-resolution ESI-MS/MS and UVPD experimental workflow.

Conclusion

When benchmarked against its brominated and unsubstituted analogs, 6-Iodo-2,7-dimethylquinoline demonstrates vastly superior performance as an MS-detectable scaffold. Its monoisotopic nature maximizes initial signal intensity, while the thermodynamically fragile C-I bond ensures highly predictable, low-energy fragmentation. By leveraging tailored activation methods like CID and UVPD, researchers can exploit these properties for ultra-sensitive drug monitoring and structural elucidation.

References

  • Title: A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation Source: Analytica Chimica Acta / PubMed URL
  • Title: Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline Source: Benchchem URL
  • Title: Photodissociation mass spectrometry: New tools for characterization of biological molecules Source: PMC / National Institutes of Health URL
Validation

Comparative efficacy of 6-Iodo-2,7-dimethylquinoline vs other halogenated quinolines

Title: Comparative Efficacy Guide: 6-Iodo-2,7-dimethylquinoline vs. Conventional Halogenated Quinolines in Biofilm Eradication Executive Overview As a Senior Application Scientist specializing in antimicrobial drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: 6-Iodo-2,7-dimethylquinoline vs. Conventional Halogenated Quinolines in Biofilm Eradication

Executive Overview

As a Senior Application Scientist specializing in antimicrobial drug discovery, I frequently encounter the limitations of conventional antibiotics when dealing with surface-attached bacterial communities. While traditional therapeutics effectively clear actively replicating planktonic cells, they consistently fail against non-replicating persister cells housed within biofilms 1.

Halogenated quinolines (HQs) have emerged as a breakthrough class of synthetically tunable small molecules capable of eradicating these drug-resistant biofilms 1. Among these, 6-Iodo-2,7-dimethylquinoline (CAS: 1934803-83-4) represents a highly optimized scaffold 2. This guide provides an objective, data-driven comparison of its physicochemical properties and experimental efficacy against other halogenated alternatives, designed specifically for researchers optimizing next-generation antibacterial therapeutics.

Physicochemical Rationale: The Causality of Efficacy

In drug development, empirical efficacy is downstream of molecular structure. The superiority of 6-Iodo-2,7-dimethylquinoline over its fluorinated or chlorinated counterparts stems from two critical structural modifications:

  • The 6-Iodo Substitution (Membrane Penetration): Replacing lighter halogens with iodine fundamentally alters the molecule's electron density and polarizability. Iodine insertion significantly increases the antimicrobial activity against Gram-positive pathogens like Staphylococcus epidermidis3. The larger atomic radius of iodine enhances the compound's lipophilicity, facilitating rapid partitioning into the lipid-rich extracellular polymeric substance (EPS) of biofilms.

  • 2,7-Dimethylation (ClogP Tuning): High lipophilicity is a double-edged sword; excessive hydrophobicity leads to aggregation in aqueous physiological environments. Alkylation at the 2-position of the HQ scaffold serves as a precise synthetic tuning mechanism to optimize the hydrophilic-lipophilic balance (ClogP) [[4]](). This specific dimethylation ensures the molecule maintains a ClogP within the ideal therapeutic window (3.0–4.5), preventing precipitation while retaining the permeability required to reach intracellular targets 1.

Mechanism A 6-Iodo-2,7-dimethylquinoline (Optimized ClogP) B EPS Matrix Penetration (Lipid Partitioning) A->B Enhanced by Iodo-substitution C Persister Cell Uptake B->C Diffusion Gradient D Intracellular Target Binding (Enzyme Inhibition) C->D High Affinity Binding E Biofilm Eradication (Cell Death) D->E Irreversible Inhibition

Mechanistic pathway of 6-Iodo-2,7-dimethylquinoline targeting biofilm persister cells.

Comparative Efficacy Data

When evaluated against multi-drug resistant strains, iodo-alkyl quinolines demonstrate near equipotent killing activities against both planktonic and biofilm cells—a rarity in antimicrobial pharmacology 5.

Compound ClassRepresentative ScaffoldClogP RangePlanktonic Efficacy (MIC, µM)Biofilm Efficacy (MBEC, µM)Primary Target Profile
Iodo-Alkyl Quinolines 6-Iodo-2,7-dimethylquinoline3.0 - 4.50.30 - 0.781.0 - 3.0MRSA, MRSE, VRE Persisters
Chloro-Alkyl Quinolines 5-Chloro-7-iodo-8-quinoline2.5 - 3.51.56 - 3.1212.5 - 25.0MRSA, VRE
Fluoroquinolones Ciprofloxacin (Control)< 2.00.50 - 1.00> 1000 (Ineffective)Actively Replicating Cells

Data synthesized from established HQ structure-activity relationship studies against MRSE 35984 and VRE 700221 isolates.1, 4.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory results, the methodologies used to evaluate these highly lipophilic compounds must be self-validating. Standard assays often yield false positives due to drug precipitation or carryover.

Protocol A: High-Throughput MIC Determination (Planktonic)

Causality Check: Because 6-Iodo-2,7-dimethylquinoline is highly lipophilic, it can precipitate at higher concentrations, artificially inflating Optical Density (OD600) readings and masking bacterial death.

  • Preparation: Dilute the HQ compound in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Seed 96-well plates with 5×105 CFU/mL of MRSE in cation-adjusted Mueller-Hinton broth.

  • Metabolic Validation (Critical Step): Instead of relying solely on OD600, add 10 µL of Resazurin dye (0.015%) to each well after 24 hours of incubation.

  • Readout: A color shift from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration maintaining a blue color, completely bypassing precipitation artifacts.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Causality Check: Drug carryover from the treatment plate to the recovery plate is a notorious source of false-positive eradication data. This protocol utilizes a Calgary Biofilm Device (CBD) with a mandatory neutralization step 5.

  • Biofilm Maturation: Grow MRSE biofilms on the peg lid of a CBD in tryptic soy broth (TSB) supplemented with 0.2% glucose for 24 hours under shear stress (150 rpm). Why? Shear stress mimics physiological blood flow, creating a denser, more clinically relevant EPS matrix.

  • Compound Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of the HQ compound and incubate for 24 hours.

  • Neutralization Wash (Self-Validation): Transfer the peg lid to a wash plate containing PBS, then to a neutralization plate containing universal neutralizer (e.g., Tween 80 + Lecithin). This strips unbound lipophilic drug from the EPS, ensuring it does not inhibit growth during the recovery phase.

  • Recovery & Plating: Sonicate the peg lid for 10 minutes to dislodge surviving persister cells into the recovery broth. Plate aliquots onto agar to determine the MBEC (the lowest concentration resulting in zero viable colonies).

Workflow Step1 Inoculate CBD Pegs (MRSE/MRSA) Step2 Biofilm Maturation (Shear Stress Incubation) Step1->Step2 Step3 HQ Compound Challenge (24h Exposure) Step2->Step3 Step4 Neutralization Wash (Eliminate Carryover) Step3->Step4 Step5 Sonication & Plating (Viable Cell Count) Step4->Step5

Self-validating Calgary Biofilm Device workflow for accurate MBEC determination.

References

  • [1] Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC Source: nih.gov URL:

  • [5] Title: Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms Source: rsc.org URL:

  • [2] Title: Buy 6-Iodo-2,7-dimethylquinoline (EVT-11976177) - EvitaChem Source: evitachem.com URL:

  • [4] Title: Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed Source: nih.gov URL:

  • [3] Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI Source: mdpi.com URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Iodo-2,7-dimethylquinoline

This guide provides a detailed protocol for the safe handling and disposal of 6-Iodo-2,7-dimethylquinoline. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 6-Iodo-2,7-dimethylquinoline. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all chemical waste is managed in a manner that guarantees the safety of our colleagues and the preservation of our environment. The procedures outlined herein are based on a synthesis of regulatory guidelines, safety data for analogous compounds, and established best practices in chemical waste management. The core principle of this guide is risk mitigation through informed and meticulous practice.

Foundational Knowledge: Hazard Assessment

Understanding the hazard profile of 6-Iodo-2,7-dimethylquinoline is fundamental to appreciating the necessity of the stringent disposal protocols that follow. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a reliable hazard assessment can be constructed by examining its constituent parts: the quinoline core and the halogen (iodo-) substituent.

  • Quinoline Core: The parent heterocycle, quinoline, is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is suspected of causing genetic defects.[1][2] Furthermore, quinoline is listed as a potential carcinogen (Carcinogenicity Category 1B) and is known to be toxic to aquatic life with long-lasting effects.[1][2][3]

  • Dimethylquinoline Derivatives: The addition of methyl groups, as in 2,7-dimethylquinoline, generally results in compounds that are categorized as skin, eye, and respiratory tract irritants.[4][5][6]

  • Iodinated Organic Compound: The presence of an iodine atom classifies this molecule as a halogenated organic compound.[7] Such compounds are subject to specific waste disposal regulations and must not be disposed of via sanitary sewer systems.[8][9] Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[8]

Hazard ClassificationDescription & RationaleSupporting Sources
Acute Toxicity Harmful if swallowed or in contact with skin, based on the toxicity of the quinoline core.[1]
Skin/Eye Irritation Causes skin and serious eye irritation (Category 2), based on data for quinoline and dimethylquinoline.[1][4][10][1][4][10]
Carcinogenicity Suspected carcinogen, based on the classification of the parent quinoline molecule.[1][3][1][3]
Mutagenicity Suspected of causing genetic defects, a hazard inherited from the quinoline structure.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2] As a halogenated organic, it poses a significant environmental risk if improperly released.[1][2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensuring personal and environmental safety is paramount. Adherence to the correct PPE is the first line of defense against exposure.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant protective gloves.To prevent skin contact, as the compound is a skin irritant and potentially absorbed through the skin.[3][4]
Eye/Face Protection Safety goggles or glasses with side shields (European standard - EN 166). A face shield may be required for splash risks.[4]To protect against eye irritation or serious damage from dust particles or splashes.[4][10]
Skin & Body Protection A lab coat is mandatory. For larger quantities or spill cleanup, chemically resistant aprons or coveralls are recommended.To prevent contamination of personal clothing and minimize skin exposure.[4]
Respiratory Protection Not typically required for small-scale laboratory use when handled within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[4][6]

Standard Operating Procedure for Disposal

The only acceptable method for disposing of 6-Iodo-2,7-dimethylquinoline is as regulated hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste. [8][9]

Step 1: Waste Segregation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and reduces disposal costs.

  • Action: Collect all waste containing 6-Iodo-2,7-dimethylquinoline—including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing paper)—in a dedicated "Halogenated Organic Waste" container.[8][11]

  • Causality: Mixing halogenated and non-halogenated waste streams unnecessarily converts the entire volume into the more expensive and stringently regulated halogenated waste category. Furthermore, mixing with incompatible chemicals, such as strong oxidizers, can lead to dangerous reactions.[12]

Step 2: Container Selection and Labeling

The integrity and clear communication of the waste container's contents are mandated by safety regulations.

  • Action: Use a chemically compatible, robust container with a secure, tight-fitting screw cap.[12] The container must be clearly labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Iodo-2,7-dimethylquinoline" and any other chemical constituents in the waste stream. Do not use abbreviations.[8]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Causality: Proper containers prevent leaks and spills, while accurate labeling ensures anyone handling the container is aware of its contents and associated dangers, as required by OSHA's Hazard Communication Standard.[13]

Step 3: Accumulation and Storage in the Laboratory

Waste must be stored safely in a designated area pending collection.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel, at or near the point of generation.[9] Ensure the container is kept closed except when adding waste.[8]

  • Causality: Storing waste in a designated SAA prevents it from accumulating in active work areas, reducing the risk of spills or exposure.[12] Keeping containers closed minimizes the release of potentially harmful vapors.

Step 4: Final Disposal

The final step is to transfer the waste to trained professionals for ultimate disposal.

  • Action: Partner with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection of the waste.[14][15] Provide them with all necessary documentation.

  • Causality: Certified disposal services are equipped to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations, typically through high-temperature incineration or other specialized treatments.[14][15][16] This ensures the chemical is destroyed in an environmentally sound manner.

G Diagram 1: Disposal Workflow for 6-Iodo-2,7-dimethylquinoline cluster_0 Diagram 1: Disposal Workflow for 6-Iodo-2,7-dimethylquinoline A Waste Generation (e.g., residual solid, contaminated solution) B Is the waste halogenated? (Contains F, Cl, Br, or I) A->B C YES: Halogenated Waste Stream B->C 6-Iodo-2,7-dimethylquinoline is halogenated D Select robust, compatible container with a screw top. C->D E Label Container: 'Hazardous Waste' Full Chemical Names Hazards D->E F Store sealed container in Satellite Accumulation Area (SAA). E->F G Contact EHS for pickup by a certified hazardous waste vendor. F->G

Caption: Logical workflow for the disposal of 6-Iodo-2,7-dimethylquinoline waste.

Contingency Planning: Spill and Exposure Procedures

Accidents, though preventable, require a clear and immediate response plan.

Small Spill (Contained within a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in Section 2.

  • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels on a solvent-based spill.

  • Collect Waste: Carefully scoop the absorbent material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Large Spill (Outside of a fume hood) or Personal Exposure:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][10]

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean it up yourself.

G Diagram 2: Emergency Spill Response A Spill Occurs B Is the spill large or outside of a fume hood? A->B C YES: Major Spill B->C Yes D NO: Minor Spill B->D No E Evacuate Area Alert Supervisor Call EHS/Emergency Response C->E F Alert nearby personnel Don appropriate PPE Contain with absorbent Collect as hazardous waste Decontaminate area D->F

Caption: Decision-making process for responding to a chemical spill.

By adhering to this comprehensive disposal guide, researchers can confidently manage 6-Iodo-2,7-dimethylquinoline waste, ensuring a culture of safety and environmental stewardship within the laboratory.

References

  • CP Lab Safety. The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025). Available at: [Link]

  • Alfa Aesar. Safety Data Sheet: 2,6-Dimethylquinoline. (2025). Available at: [Link]

  • University of Cambridge. Disposal of Chemical Waste - Safety Office. Available at: [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. (2021). Available at: [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • PENTA. Quinoline - SAFETY DATA SHEET. (2025). Available at: [Link]

  • PubChem. 2,7-Dimethylquinoline. National Institutes of Health. Available at: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • NextSDS. 6-Iodo-2-Methyl Quinoline — Chemical Substance Information. Available at: [Link]

  • Ministry of Labor, Republic of China (Taiwan). Regulations Governing Designation and Handling Permission of Controlled Chemicals. (2020). Available at: [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. (2019). Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste Guidance. Available at: [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Available at: [Link]

  • U.S. Environmental Protection Agency. Chapter Four: Organic Analytes. Available at: [Link]

  • National Center for Biotechnology Information. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026). Available at: [Link]

Sources

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